Atorvastatin Methyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Atorvastatin Methyl Ester: Structure, Properties, and Analytical Characterization
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia through its potent inhibition of HMG-CoA reductase.[1] The synthesis and production of this complex molecule involve multiple steps, giving rise to various intermediates and potential process-related impurities.[2][3] Among these, Atorvastatin Methyl Ester holds significant importance for researchers and drug development professionals. It is recognized both as a key impurity that can arise during the synthesis of Atorvastatin, particularly when methanol is used as a solvent, and as a crucial reference standard for analytical method development and quality control.[3][4] This guide provides a detailed technical overview of the chemical structure, molecular weight, and analytical characterization of this compound.
Chemical Identity and Structure
The unique therapeutic activity of Atorvastatin is derived from its specific chemical architecture, which consists of a substituted pyrrole core linked to a chiral 3,5-dihydroxyheptanoic acid side chain.[2] this compound is the corresponding methyl ester derivative of this side chain.
Nomenclature and Identifiers
To ensure unambiguous identification, several systematic naming conventions and identifiers are used.
-
IUPAC Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate.[5][6]
-
SMILES (Simplified Molecular-Input Line-Entry System): CC(C)C1=C(C(=C(N1CCOC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[6]
-
InChIKey: IRKGCTGBOBRSMG-VSGBNLITSA-N[6]
Chemical Structure
The structure comprises a central, highly substituted pyrrole ring. Attached to the nitrogen of this ring is the characteristic (3R,5R)-3,5-dihydroxyheptanoate side chain, which is critical for its biological activity. The methyl ester functional group is located at the terminus of this side chain.
Caption: 2D representation of this compound.
Physicochemical Properties
A precise understanding of the physicochemical properties is fundamental for analytical method development, formulation studies, and quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [5][6][7][8][9][10][11] |
| Molecular Weight | 572.67 g/mol | [5][7][8][9][11] |
| Exact Mass | 572.26865045 Da | [6] |
| CAS Number | 345891-62-5 | [5][6][7][8][9][11] |
| Appearance | White to off-white solid | [12] |
| Purity (Typical) | ≥95-98% | [5][11] |
| Storage Temperature | -20°C | [5] |
Context in Pharmaceutical Analysis and Synthesis
This compound is primarily encountered in two contexts:
-
Process-Related Impurity: During the synthesis of Atorvastatin, particularly in steps involving methanol as a solvent or reagent, esterification of the carboxylic acid side chain can occur.[3][4] Regulatory guidelines necessitate the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Reference Standard: For the accurate detection and quantification of this specific impurity in batches of Atorvastatin, a well-characterized reference standard of this compound is required.[13] This allows for the validation of analytical methods, such as HPLC, to ensure they are sensitive and specific enough to monitor impurity levels. It can be readily synthesized by the direct esterification of Atorvastatin free acid or by the treatment of Atorvastatin lactone with methanol.[3]
Protocol for Analytical Characterization: HPLC-MS
To confirm the identity and assess the purity of a sample purported to be this compound, a combined liquid chromatography-mass spectrometry (LC-MS) approach is highly effective. This technique provides both chromatographic separation from other related substances and definitive mass confirmation.
Rationale for Method Selection
-
Expertise & Experience: HPLC offers high-resolution separation of complex mixtures, making it ideal for resolving this compound from the parent drug and other potential impurities. Coupling it with Mass Spectrometry (MS) provides unambiguous confirmation of the molecular weight, a critical piece of identifying data.
-
Trustworthiness: This method is self-validating. The retention time from the HPLC provides a preliminary identifier, which is then definitively confirmed by the mass-to-charge ratio (m/z) from the MS. A pure sample will yield a single major chromatographic peak with the expected m/z.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same diluent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis and Expected Results:
-
The HPLC chromatogram should display a primary peak at a characteristic retention time.
-
The mass spectrum corresponding to this peak should show a prominent ion at an m/z of 573.27 , which corresponds to the protonated molecule [M+H]⁺ (Calculated for [C₃₄H₃₇FN₂O₅+H]⁺ = 573.2760).
-
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
Conclusion
This compound is a chemically distinct entity with a molecular weight of 572.67 g/mol and the formula C₃₄H₃₇FN₂O₅.[5][7][8][9][11] Its significance in pharmaceutical development is twofold: as a process-related impurity requiring diligent control and as an essential analytical reference standard for ensuring the quality and purity of Atorvastatin API. The structural and physicochemical properties detailed in this guide, along with the outlined analytical workflow, provide a robust framework for researchers and scientists engaged in the development, manufacturing, and analysis of Atorvastatin.
References
-
Cambridge Bioscience. This compound. [Link]
-
PubChem. This compound. [Link]
-
ACS Publications. Atorvastatin (Lipitor) by MCR. [Link]
-
Royal Society of Chemistry. Chapter 4: Synthesis of Atorvastatin. [Link]
-
Carl ROTH. This compound, 5 mg, CAS No. 345891-62-5. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 345891-62-5 this compound Impurity. [Link]
- Google Patents.
-
ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Opulent Pharma [opulentpharma.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound | CAS 345891-62-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. store.usp.org [store.usp.org]
- 11. chemscene.com [chemscene.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
Executive Summary
In the synthesis and stability profiling of Atorvastatin Calcium (a standard-of-care HMG-CoA reductase inhibitor), the formation of Atorvastatin Methyl Ester (Impurity K) represents a significant critical quality attribute (CQA) challenge. Designated by the European Pharmacopoeia (EP) as Impurity K (CAS 345891-62-5), this species arises primarily through unintended Fischer esterification during methanol-based unit operations.[1][2]
This guide provides a definitive technical analysis of the methyl ester impurity. It moves beyond basic compliance to explore the mechanistic causality of formation, robust analytical detection strategies, and process engineering controls.[2] The goal is to equip drug development professionals with the insight required to maintain impurity levels strictly below the ICH Q3A(R2) qualification threshold of 0.15%.
Chemical Identity & Mechanistic Origins
This compound is the methyl ester derivative of the atorvastatin free acid.[2] Unlike the active pharmaceutical ingredient (API), which exists as a calcium salt to ensure solubility and bioavailability, the methyl ester is highly lipophilic.[2]
Physicochemical Profile
| Property | Specification |
| Common Name | This compound (EP Impurity K) |
| CAS Number | 345891-62-5 |
| Molecular Formula | C₃₄H₃₇FN₂O₅ |
| Molecular Weight | 572.67 g/mol |
| Solubility | High in organic solvents (MeOH, ACN, DCM); Low in aqueous buffers.[1][2] |
| Retention Behavior | Elutes after Atorvastatin API in Reverse Phase chromatography (Lipophilic shift).[2] |
Formation Mechanism: The Methanol Trap
The formation of this impurity is a classic example of a process-related side reaction driven by solvent choice.[2] The synthesis of Atorvastatin typically involves the protection of the diol side chain as an acetonide.[2][3] The deprotection step often utilizes acid catalysis.[3]
If Methanol (MeOH) is used as a solvent or co-solvent during the acidic deprotection or subsequent workup (before the final conversion to the calcium salt), the free carboxylic acid moiety of the atorvastatin backbone undergoes Fischer Esterification .
-
Driver: Residual acid catalysts (e.g., HCl, acetic acid) + Methanol + Heat.[2]
-
Thermodynamics: The reaction is reversible, but removal of water (common in workup) drives the equilibrium toward the ester.[2]
Graphviz Diagram 1: Mechanistic Pathway of Impurity Formation
Caption: Mechanistic pathway showing the diversion from the main synthetic route (Green) to the Methyl Ester impurity (Red) due to the presence of Methanol under acidic conditions.[2]
Analytical Strategy: A Self-Validating System
Detecting the methyl ester requires a chromatographic system capable of resolving the lipophilic ester from the parent acid and the lactone impurity (which often co-elutes in poorly optimized methods).
The Challenge of Co-elution
Standard C18 methods often fail to separate the Methyl Ester from the Atorvastatin Lactone (formed by internal cyclization).[2] Both are non-polar.[2] A self-validating method must demonstrate resolution (
Optimized HPLC Methodology
The following protocol uses a gradient elution with a modified pH buffer to suppress the ionization of the free acid, maximizing the hydrophobic selectivity between the acid, ester, and lactone.[2]
Graphviz Diagram 2: Analytical Decision Tree
Caption: Analytical workflow emphasizing the critical separation of the Methyl Ester from the Lactone impurity, validated by resolution criteria.
Experimental Protocols
Protocol A: Synthesis of Reference Standard (this compound)
Purpose: To generate a high-purity standard for retention time confirmation and Relative Response Factor (RRF) calculation.
Reagents: Atorvastatin Calcium (1.0 eq), Methanol (Solvent), Conc.[1][2] Sulfuric Acid (Catalyst).[1][2]
-
Dissolution: Dissolve 5.0 g of Atorvastatin Calcium in 50 mL of anhydrous Methanol.
-
Catalysis: Add 0.5 mL of concentrated Sulfuric Acid dropwise while stirring at 0-5°C.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).[1][2]
-
Quench: Cool to room temperature. Neutralize with saturated Sodium Bicarbonate solution.
-
Extraction: Evaporate methanol under vacuum. Extract the residue with Ethyl Acetate (3 x 50 mL).[2]
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2] -
Validation: Confirm structure via
-NMR (Look for methyl singlet at ppm) and Mass Spec ( ).
Protocol B: HPLC Quantification Method
Purpose: Routine QC release testing.[2]
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing) |
| Flow Rate | 1.5 mL/min |
| Detector | UV at 246 nm |
| Column Temp | 35°C |
| Mobile Phase A | 0.05M Ammonium Acetate buffer (pH 5.0 with Acetic Acid) : Acetonitrile (60:[1][2]40) |
| Mobile Phase B | Acetonitrile : THF (95:5) |
| Gradient | 0 min (100% A) → 20 min (100% A) → 35 min (40% A) → 45 min (40% A) → 50 min (100% A) |
System Suitability Criteria:
-
Resolution (
): > 1.5 between Atorvastatin and this compound. -
Tailing Factor: < 1.5 for the Methyl Ester peak.[2]
-
RSD: < 5.0% for 6 replicate injections of the impurity standard (at limit level).
Control & Mitigation Strategy
To ensure the Methyl Ester remains a "Process-Related Impurity" and not a "Defect," the following engineering controls must be implemented:
-
Solvent Swap: Replace Methanol with Ethanol or Isopropyl Alcohol (IPA) during the final crystallization steps if possible.[2] Steric hindrance in IPA significantly reduces esterification rates.[2]
-
pH Control: Ensure the pH during the final calcium salt formation is strictly maintained > 7.0. Acidic excursions in the presence of residual alcohol are the primary root cause.
-
Drying: Remove residual solvents under high vacuum (< 50 mbar) at low temperatures (< 45°C) to prevent thermal esterification in the solid state if residual acid is trapped.[2]
References
-
European Pharmacopoeia (Ph.[2][4][5] Eur.) 10.0 .[2] Atorvastatin Calcium Trihydrate Monograph (01/2017:2191). Strasbourg, France: EDQM.[2]
-
United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. Rockville, MD: USP Convention.[2] [1][2]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1][2]
-
PubChem . This compound (Compound Summary). National Library of Medicine.[2] [1][2]
-
Vukkum, P., et al. "Stress degradation behavior of atorvastatin calcium and development of a stability-indicating HPLC method."[2] Sci Pharm.[2] 2013; 81(1): 93–114.[1][2]
Sources
Metabolic pathway and formation of Atorvastatin Methyl Ester
An In-Depth Technical Guide on the Metabolic Pathway and Formation of Atorvastatin Methyl Ester[1]
Abstract This technical guide provides a rigorous analysis of this compound (Impurity K), focusing on its chemical genesis, metabolic fate, and analytical characterization. Designed for pharmaceutical scientists and toxicologists, this document details the acid-catalyzed mechanisms driving its formation during active pharmaceutical ingredient (API) processing and elucidates its biological hydrolysis via carboxylesterases. Included are validated protocols for synthesizing the methyl ester as a reference standard and high-resolution pathway visualizations.
Molecular Identity and Significance
This compound (AME) is a lipophilic impurity and structural analog of the blockbuster statin Atorvastatin. While Atorvastatin is administered as a calcium salt (active acid form), the methyl ester variant arises primarily as a process-related impurity or degradation product.
-
Chemical Name: Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1][2]
-
Regulatory Status: Classified as Impurity K in the European Pharmacopoeia (Ph. Eur.) and a related compound in USP monographs.
-
Significance: AME acts as a prodrug-like impurity. Due to the esterification of the carboxyl head group, it exhibits higher membrane permeability than the parent acid but lacks direct HMG-CoA reductase inhibitory activity until hydrolyzed.
Mechanisms of Formation: Chemical Pathways[1]
The formation of this compound is not random; it is a deterministic outcome of specific processing conditions, particularly during the deprotection and isolation stages of Atorvastatin synthesis.
The Critical Control Point: Acid-Catalyzed Esterification
The most prevalent mechanism for AME formation occurs during the deprotection of the acetonide intermediate (a precursor to Atorvastatin). This step typically uses mineral acid (e.g., HCl) in a methanol (MeOH) solvent system to remove the diol protecting group.
-
Mechanism: Fischer Esterification.
-
Causality: If the reaction equilibrium is not carefully managed, the free carboxylic acid (formed after hydrolysis) reacts with the solvent (methanol) under acidic conditions.
-
Thermodynamics: The reaction is reversible. High concentrations of methanol and low water content drive the equilibrium toward the ester.
Formation via Paal-Knorr Synthesis (Intermediate Retention)
In convergent synthesis strategies, the pyrrole core is often formed via the Paal-Knorr reaction using a chiral amino ester rather than the acid.
-
Pathway: Condensation of a 1,4-diketone with tert-butyl or methyl amino-esters.
-
Risk: Incomplete saponification of the intermediate ester during the final step results in residual AME in the bulk drug substance.
Visualization: Chemical Formation Pathway
The following diagram illustrates the competing pathways between the desired Atorvastatin Acid and the Methyl Ester impurity during the deprotection phase.
Figure 1: Chemical genesis of this compound during API processing, highlighting the critical Fischer Esterification side reaction.
Metabolic Pathway: Biological Fate
While AME is an impurity, its structural similarity to endogenous lipids and ester prodrugs subjects it to specific metabolic processing if ingested.
Hydrolysis via Carboxylesterases (hCE)
Upon entry into the systemic circulation or the hepatocyte, AME functions as a substrate for human carboxylesterases (hCE), primarily hCE1 (liver-dominant) and hCE2 (intestine-dominant).
-
Reaction: Hydrolysis of the methyl ester bond.
-
Product: Conversion back to Atorvastatin Acid (the active drug).[6]
-
Kinetics: This conversion is generally rapid, meaning AME exposure theoretically contributes to the total active statin load, though it bypasses the initial solubility profile of the calcium salt.
Downstream CYP450 Metabolism
Once hydrolyzed to Atorvastatin Acid, the molecule enters the standard statin metabolic cascade:
-
Hydroxylation: CYP3A4 catalyzes oxidation at the ortho- and para-positions of the phenyl ring, generating active metabolites (2-OH and 4-OH atorvastatin).
-
Lactonization: The acid form can cyclize to form Atorvastatin Lactone (inactive), mediated by UGT enzymes or acyl-CoA synthetases.
Visualization: Metabolic Activation & Clearance
Figure 2: Biological metabolic pathway showing the hydrolysis of the methyl ester impurity to the active parent drug and subsequent CYP3A4 oxidation.
Experimental Protocols
Protocol: Synthesis of this compound (Reference Standard)
Objective: To synthesize high-purity this compound for use as an HPLC reference standard. Principle: Acid-catalyzed esterification of Atorvastatin Calcium.
Materials:
-
Atorvastatin Calcium Trihydrate (1.0 eq)
-
Methanol (HPLC Grade, anhydrous)
-
Sulfuric Acid (H₂SO₄, catalytic amount) or Thionyl Chloride (SOCl₂)
-
Ethyl Acetate / Hexanes (for extraction)
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg of Atorvastatin Calcium in 20 mL of anhydrous Methanol in a round-bottom flask.
-
Acidification: Cool the solution to 0°C. Add 2-3 drops of concentrated H₂SO₄ dropwise. (Alternatively, add 1.1 eq of SOCl₂ for faster kinetics, but H₂SO₄ is gentler on the sensitive diol side chain).
-
Reflux: Heat the mixture to mild reflux (65°C) for 3-5 hours.
-
Self-Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 1:1). The ester will appear as a less polar spot (higher Rf) compared to the baseline acid.
-
-
Quench: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.
-
Extraction: Evaporate excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the white crystalline solid.
Analytical Characterization (HPLC)
Objective: Quantify AME impurity levels in bulk drug substance.
| Parameter | Condition |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |
| Mobile Phase A | Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [21:12:67] |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [61:12:27] |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 244 nm |
| Retention Time | Atorvastatin (~12 min); Methyl Ester (~28 min - Relative Retention ~2.3) |
References
-
European Pharmacopoeia Commission. (2023). Atorvastatin Calcium Trihydrate Monograph 2191. European Directorate for the Quality of Medicines & HealthCare. Link
-
Pfizer Inc. (2024). Lipitor (Atorvastatin Calcium) Prescribing Information. US Food and Drug Administration. Link
-
Radl, S., et al. (2007). Preparation of an atorvastatin intermediate. WO2007029216A1. World Intellectual Property Organization. Link
-
BenchChem. (2025).[7][8] An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. Link[7]
-
Imai, T., et al. (2006). Human carboxylesterase isozymes: Catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Link
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Link
Sources
- 1. Atorvastatin calcium, YM-548, CI-981, Prevencor, Tahor, Lipibec, Torvast, Sortis, Lipitor-药物合成数据库 [drugfuture.com]
- 2. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Physical properties and solubility profile of Atorvastatin Methyl Ester
An In-Depth Technical Guide to the Physical and Solubility Characteristics of Atorvastatin Methyl Ester
This guide provides a detailed examination of the essential physicochemical properties of this compound, a critical derivative and impurity of the widely recognized HMG-CoA reductase inhibitor, Atorvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies to ensure a comprehensive understanding of this compound's behavior.
Chemical Identity and Structural Framework
This compound is the methyl ester derivative of Atorvastatin.[1] It is often encountered as a process impurity in the synthesis of Atorvastatin and serves as a reference standard in analytical applications.[2][3][4] Understanding its fundamental properties is crucial for controlling its presence in the final active pharmaceutical ingredient (API) and for its use in research contexts.
The molecule's structure, characterized by a complex pyrrole core with multiple chiral centers and aromatic rings, dictates its physical behavior and interaction with various solvent systems.
-
IUPAC Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[5]
Core Physical Properties
The physical properties of a compound are foundational to its handling, processing, and formulation. This compound is typically a solid at room temperature, and its stability is best maintained under specific storage conditions.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [1][6] |
| Melting Point | 58-60°C | [6] |
| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [6] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 13.57 ± 0.70 (Predicted) | [6] |
| Storage Temperature | -20°C | [6][7] |
Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed experimentally for critical applications.
Comprehensive Solubility Profile
The esterification of Atorvastatin's carboxylic acid group to form this compound significantly alters its solubility profile. The methyl ester is less polar than its parent carboxylic acid or its corresponding salts, leading to reduced solubility in aqueous media and a preference for organic solvents. This characteristic is pivotal for developing analytical methods, such as HPLC, where solvent choice is critical for achieving effective separation and quantification.
The following table summarizes the known solubility characteristics. It is important to note that quantitative data for this specific ester is limited, and much of the available information is qualitative.
| Solvent | Solubility Description | Quantitative Data (if available) | Source |
| DMSO | Soluble | 10 mM in 1 mL | [1] |
| Methanol | Slightly Soluble | Not specified | [6] |
| Acetonitrile | Slightly Soluble | Not specified | [6] |
| Chloroform | Slightly Soluble | Not specified | [6] |
| Water | Very Slightly Soluble / Insoluble | Not specified | [8] |
Expert Insight: The solubility in DMSO of 10 mM (approximately 5.73 mg/mL) is a valuable starting point for preparing stock solutions for in-vitro assays. In contrast, the parent compound, Atorvastatin calcium salt, exhibits higher solubility in DMSO (~15 mg/mL) and is sparingly soluble in aqueous buffers.[9] This difference underscores the impact of the methyl ester functional group on the molecule's overall polarity and solubility. The parent drug, Atorvastatin, is classified as a BCS Class II drug, indicating low solubility and high permeability.[10]
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point and equilibrium solubility of this compound.
Melting Point Determination via Capillary Method
Causality: The melting point is a fundamental thermal property that indicates purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often suggests the presence of impurities. The capillary method is a standard, reliable technique that relies on visual observation of the phase transition from solid to liquid.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Ramp: Begin heating the apparatus at a rapid rate until the temperature is approximately 15-20°C below the expected melting point (58°C).[6]
-
Fine-Tuning: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Equilibrium Solubility via Shake-Flask Method
Causality: The shake-flask method is the gold-standard for determining equilibrium solubility.[10] It ensures that the solvent is fully saturated with the solute, providing a true measure of the compound's solubility limit under specific conditions (e.g., temperature, pH). This self-validating system relies on achieving a thermodynamic equilibrium between the solid and dissolved states of the compound.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., methanol, DMSO, water) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached and maintained.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediate filtration (e.g., using a 0.22 µm PTFE syringe filter) or centrifugation is critical to remove any undissolved microparticles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in standard units, such as mg/mL or molarity.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The data and protocols presented in this guide offer a robust framework for understanding and working with this compound. Its distinct physical properties and limited aqueous solubility, driven by its chemical structure, are defining characteristics. For scientists in analytical development, quality control, or discovery research, a firm grasp of these parameters is not merely academic—it is a prerequisite for accurate quantification, impurity control, and the successful development of novel chemical entities.
References
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Enhancement of Solubility and Dissolution Rate of Atorvastatin Using Solid Dispersion. Available at: [Link]
-
Veeprho. Atorvastatin EP Impurity K | CAS 345891-62-5. Available at: [Link]
-
Solubility of Things. Atorvastatin calcium. Available at: [Link]
-
Scholars Middle East Publishers. Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage. Available at: [Link]
-
ResearchGate. (PDF) SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES -A COMPARISION STUDY. Available at: [Link]
-
PubChem. This compound | C34H37FN2O5 | CID 10099576. Available at: [Link]
-
GLP Pharma Standards. Atorvastatin Pyrrolidone Methyl Ester | CAS No- 1795790-02-1. Available at: [Link]
- Google Patents. WO2007029216A1 - Preparation of an atorvastatin intermediate.
-
International Journal of Pharmaceutical Sciences and Research. Effect of Surfactants on the Solubility of Atorvastatin Calcium. Available at: [Link]
-
Cleanchem. Atorvastatin (3S,5R)-Isomer Methyl Ester | CAS No: NA. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 345891-62-5 [chemicalbook.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. saudijournals.com [saudijournals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Identification of Impurity F in Atorvastatin Synthesis
Abstract
The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] Atorvastatin, a leading synthetic lipid-lowering agent, undergoes a complex synthesis process where various impurities can emerge.[1][2] This guide provides a comprehensive technical overview for the identification, characterization, and control of Atorvastatin Impurity F. We will delve into the mechanistic origins of this impurity, present robust analytical methodologies for its detection, and discuss the underlying scientific principles that govern these techniques. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing.
Introduction: The Imperative of Impurity Profiling in Atorvastatin
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[] Its intricate molecular structure necessitates a multi-step synthesis, a common route being the Paal-Knorr pyrrole synthesis.[2][4] This complexity, however, creates opportunities for the formation of process-related impurities and degradation products.[2] Regulatory bodies like the FDA and EMA, guided by ICH recommendations, mandate stringent control over these impurities, often setting thresholds as low as 0.10% for reporting and identification.[5]
Impurity F, a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), represents a significant process-related substance that requires diligent monitoring and control.[6][] Understanding its formation and having validated analytical methods for its quantification are not merely regulatory hurdles but are fundamental to ensuring the quality and safety of the Atorvastatin API.[1][8]
Unveiling Impurity F: Structure and Formation
Chemical Identity
Atorvastatin Impurity F is chemically known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid.[][9] It is also referred to as Atorvastatin Amide or Atorvastatin Diamino Impurity.[][9]
Key Structural Information:
Essentially, Impurity F is a dimeric structure formed by the amide coupling of the heptanoic acid side chain of one Atorvastatin molecule with the amino group of a precursor to another Atorvastatin molecule's side chain.
Mechanism of Formation: A Tale of Incomplete Reaction and Side-Condensation
The genesis of Impurity F is intrinsically linked to the core synthesis of Atorvastatin. Two primary pathways have been identified for its formation.[5]
-
Route 1: Condensation of Intermediates: This is the most cited pathway. It involves the condensation reaction between an activated ester derivative of the Atorvastatin side-chain and the key amino intermediate, tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.[5] If this amino intermediate is not fully consumed in the main Paal-Knorr reaction to form the Atorvastatin core, it can react with a fully formed (or protected) Atorvastatin molecule to create the diamide linkage characteristic of Impurity F.[5][11]
-
Route 2: Self-Condensation: Another possibility involves the self-condensation of the amino intermediate to form a diamino ester, which can then further react to produce Impurity F.[5]
The diagram below illustrates the primary formation pathway.
Caption: Formation pathway of Atorvastatin Impurity F.
Expertise & Experience Insight: The formation of Impurity F is a classic example of a competitive side reaction. Its presence is often an indicator of suboptimal reaction conditions during the crucial Paal-Knorr condensation step. Factors such as stoichiometry, reaction temperature, and mixing efficiency can significantly influence the concentration of unreacted amino intermediate, thereby directly impacting the level of Impurity F generated.
Analytical Strategy: A Multi-Technique Approach for Unambiguous Identification
A robust analytical strategy for identifying and quantifying Impurity F relies on a combination of chromatographic separation and spectroscopic detection. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation.[12][13][14][15]
Caption: Analytical workflow for Impurity F identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating Impurity F from the Atorvastatin API and other related substances.[8][16] A stability-indicating method is crucial, meaning it can resolve the main peak from all potential impurities and degradation products.[8][16]
Trustworthiness Insight: A method is not trustworthy without proper validation. Method validation according to ICH Q2(R1) guidelines—assessing specificity, linearity, accuracy, precision, and robustness—is mandatory to ensure the data is reliable for regulatory submission.[6][8]
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative example based on established methods.[6][13]
-
System Preparation:
-
Mobile Phase and Elution:
-
Mobile Phase A: A buffered aqueous solution (e.g., 20mM ammonium acetate, pH adjusted to 5.0).[6][12]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and another organic solvent like tetrahydrofuran.[6]
-
Elution Mode: Gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities like Impurity F.
-
-
Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water or dimethylformamide.[6]
-
Sample Solution: Prepare a solution of the Atorvastatin API at a concentration of approximately 1.0 mg/mL.[6]
-
Reference Standard: Use a qualified reference standard of Atorvastatin Impurity F for peak identification and quantification.
-
System Suitability: Inject a solution containing both Atorvastatin and key impurities to verify resolution and system performance. The resolution between critical pairs must meet pharmacopeial or internal requirements (typically >1.5).[17]
-
Data Presentation: HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Octylsilyl C8 (L7), 250x4.6mm, 5µm | Provides excellent resolving power for the hydrophobic Atorvastatin and its related substances.[6] |
| Mobile Phase | Gradient of Acetonitrile, THF, and Ammonium Acetate Buffer (pH 5.0) | The gradient elution ensures that all impurities, with varying polarities, are separated effectively within a reasonable runtime.[6] |
| Flow Rate | 1.5 mL/min | Balances analysis time with column backpressure and separation efficiency.[6] |
| Detection | UV at 244 nm | This wavelength provides good sensitivity for Atorvastatin and its chromophoric impurities.[6][12] |
| Injection Vol. | 10 - 20 µL | Standard volume for achieving good peak shape and sensitivity. |
| Quant. Limit | ~0.014% | A validated method can achieve limits of quantification well below the typical reporting threshold of 0.1%.[6] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV provides quantitative data, it does not confirm identity. LC-MS is the definitive technique for obtaining the molecular weight of the impurity, providing powerful evidence for its structure.[13]
Experimental Protocol: LC-MS Analysis
-
Interface: Connect the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is typically used, operating in positive ion mode.
-
Mass Analyzer: A single quadrupole or more advanced analyzers like Time-of-Flight (TOF) or Orbitrap can be used.
-
Data Acquisition: Acquire full scan data to detect all eluting ions. The expected protonated molecule [M+H]+ for Impurity F would be at m/z 718.8. A detected mass of m/z 854.06 has also been reported for a protected precursor of Impurity F.[5]
-
Fragmentation (MS/MS): If required for further structural confirmation, perform MS/MS on the parent ion (m/z 718.8) to generate a characteristic fragmentation pattern that can be pieced together to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For absolute, unambiguous structure elucidation of a newly isolated or synthesized impurity, NMR is the gold standard.[12][15] This typically requires isolating a sufficient quantity of the impurity using preparative HPLC.[12] 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment. For Impurity F, the NMR would confirm the presence of two heptanoic acid side chains and the characteristic amide linkage.
Conclusion and Control Strategy
The successful identification of Atorvastatin Impurity F is a multi-step, evidence-based process that combines high-resolution separation with definitive spectroscopic identification. A thorough understanding of the synthesis process allows for the prediction of such impurities, while robust, validated analytical methods provide the tools for their control.
A comprehensive control strategy involves:
-
Process Optimization: Modifying reaction conditions of the Paal-Knorr synthesis to minimize the formation of Impurity F.
-
In-Process Controls: Monitoring intermediate stages of the synthesis to ensure key reactants are fully consumed.
-
Final API Specification: Establishing a validated HPLC method to test every batch of Atorvastatin API, ensuring that Impurity F levels are below the ICH reporting threshold (typically <0.15% for a known impurity).[5]
By integrating process chemistry insights with advanced analytical science, drug manufacturers can ensure the consistent production of high-quality, safe, and effective Atorvastatin.
References
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Institutes of Health.
- POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. (2024). RASĀYAN Journal of Chemistry.
- Atorvastatin and Impurities. (n.d.). BOC Sciences.
- Atorvastatin and it's Impurities: An Overview. (2022). Veeprho.
- Atorvastatin EP Impurity F | 887196-24-9. (n.d.). SynZeal.
- Atorvastatin (Lipitor) by MCR. (n.d.). National Institutes of Health.
- Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019). International Journal of Pharmaceutical Sciences and Drug Research.
- Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (n.d.). MDPI.
- An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof. (2017). Google Patents.
- Atorvastatin EP Impurity F. (n.d.). BOC Sciences.
- Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
- Various analytical methods for analysis of atorvastatin: A review. (2025). ResearchGate.
- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2008). ResearchGate.
- A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed.
- Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. (2025). ResearchGate.
- Atorvastatin Acid - Impurity F (Freebase). (n.d.). Pharmaffiliates.
- Atorvastatin Calcium - USP-NF. (2013). USP.
- Atorvastatin EP Impurity F | CAS No- 887196-24-9. (n.d.). Simson Pharma Limited.
Sources
- 1. veeprho.com [veeprho.com]
- 2. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 8. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atorvastatin EP Impurity F | 887196-24-9 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspnf.com [uspnf.com]
An In-Depth Technical Guide to Atorvastatin Ester Derivatives: Synthesis, Characterization, and Biological Evaluation
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the primary and secondary prevention of cardiovascular diseases.[1] Its therapeutic efficacy stems from its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Despite its widespread clinical use, atorvastatin exhibits certain physicochemical and pharmacokinetic limitations, such as low oral bioavailability (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[3] This has spurred significant interest in the development of atorvastatin prodrugs, with a primary focus on ester derivatives, to enhance its therapeutic profile.
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of atorvastatin ester derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind the design of these prodrugs, the experimental methodologies employed in their assessment, and the structure-activity relationships that govern their efficacy.
The Rationale for Developing Atorvastatin Ester Derivatives
The core concept behind the development of atorvastatin ester derivatives is to transiently modify the parent drug's structure to overcome its inherent limitations. The primary objectives of this prodrug strategy include:
-
Improved Bioavailability: By masking the carboxylic acid or hydroxyl moieties of atorvastatin through esterification, it is possible to modulate its lipophilicity and protect it from premature metabolism, thereby increasing its systemic absorption.
-
Enhanced Solubility: While atorvastatin is lipophilic, its solubility in aqueous media can be a limiting factor.[3] Esterification with hydrophilic promoieties can improve its solubility and dissolution rate.
-
Targeted Drug Delivery: Ester derivatives can be designed to be selectively hydrolyzed by specific enzymes, such as carboxylesterases, that are highly expressed in target tissues like the liver.[4][5] This can lead to a more localized release of the active drug, potentially reducing systemic side effects.
-
Sustained Release: The rate of hydrolysis of the ester bond can be tailored by modifying the chemical structure of the promoiety, allowing for a more controlled and sustained release of atorvastatin.
Synthesis of Atorvastatin Ester Derivatives
The synthesis of atorvastatin ester derivatives typically involves the modification of either the carboxylic acid or the hydroxyl group of the parent molecule. The Paal-Knorr synthesis is a widely used and robust method for constructing the central pyrrole ring of atorvastatin and serves as a foundation for the synthesis of its derivatives.[6]
General Synthetic Approach: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a convergent approach that involves the condensation of a 1,4-diketone with a chiral amino-ester side chain.[6] The following diagram illustrates the general workflow for the synthesis of an atorvastatin ester derivative.
Caption: General workflow for the synthesis of an Atorvastatin ester derivative via the Paal-Knorr pathway.
Experimental Protocol: Synthesis of Atorvastatin Ethyl Ester
This protocol provides a representative example of the synthesis of Atorvastatin Ethyl Ester.
Step 1: Paal-Knorr Condensation [6]
-
Reactants: 1,4-diketone intermediate and the chiral amino-ester side chain.
-
Solvent: A mixture of toluene and heptane.
-
Catalyst: Pivalic acid.
-
Procedure: a. Dissolve the diketone and amine in the solvent mixture. b. Add the pivalic acid catalyst. c. Heat the mixture to reflux with continuous water removal using a Dean-Stark apparatus. d. Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). e. Upon completion, work up the reaction mixture to isolate the protected Atorvastatin Ethyl Ester.
Step 2: Deprotection [6]
-
Reactant: Protected Atorvastatin Ethyl Ester.
-
Conditions: Acidic conditions are typically used to remove the acetonide protecting group from the diol.
-
Procedure: a. Dissolve the protected ester in a suitable solvent. b. Add an acid (e.g., hydrochloric acid) and stir at room temperature. c. Monitor the reaction by TLC or HPLC. d. Upon completion, neutralize the reaction mixture and extract the product. e. Purify the final Atorvastatin Ethyl Ester product using techniques like column chromatography.
Characterization of Atorvastatin Ester Derivatives
The synthesized atorvastatin ester derivatives must be thoroughly characterized to confirm their identity, purity, and physicochemical properties. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[7][8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The presence of characteristic absorption bands for ester carbonyl groups and other functional groups confirms the successful synthesis of the derivative.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized derivatives and for quantifying them in various matrices.[7] A validated HPLC method is crucial for quality control.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products.[9]
Physicochemical Properties
-
Solubility: The aqueous solubility of the derivatives is a critical parameter that influences their absorption and bioavailability. It is typically determined by adding an excess amount of the compound to water or buffer solutions, followed by quantification of the dissolved drug.[10]
-
Lipophilicity (Log P): The partition coefficient (Log P) is a measure of the lipophilicity of a compound and is a key determinant of its ability to cross biological membranes. It is often determined using the shake-flask method or calculated using computational models.
Biological Evaluation of Atorvastatin Ester Derivatives
The biological evaluation of atorvastatin ester derivatives is a multi-step process that involves both in vitro and in vivo studies to assess their potential as prodrugs.
In Vitro Evaluation
1. Chemical and Enzymatic Stability
The stability of the ester derivatives is evaluated in various physiological fluids to predict their in vivo fate.
-
Experimental Protocol: In Vitro Hydrolysis Assay [4]
-
Media: The assay is typically performed in simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and human plasma.
-
Procedure: a. Dissolve the atorvastatin ester derivative in a suitable solvent and add it to the pre-warmed incubation medium. b. At specific time intervals, withdraw aliquots from the incubation mixture. c. Quench the reaction by adding a suitable solvent (e.g., acetonitrile). d. Analyze the samples by HPLC to quantify the remaining amount of the ester derivative and the amount of atorvastatin released.
-
Data Analysis: The half-life (t1/2) of the derivative in each medium is calculated from the first-order degradation kinetics.
-
2. HMG-CoA Reductase Inhibition Assay
This assay is performed to confirm that the ester derivative, after hydrolysis, releases active atorvastatin that can inhibit the target enzyme.
-
Experimental Protocol: HMG-CoA Reductase Inhibition Assay [11][12]
-
Enzyme Source: Commercially available HMG-CoA reductase assay kits are often used.
-
Procedure: a. The assay is typically performed in a 96-well plate. b. Add the test compound (atorvastatin ester derivative or hydrolyzed product) to the wells. c. Initiate the reaction by adding the necessary reagents, including HMG-CoA and NADPH. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
-
Data Analysis: The inhibitory activity of the compound is expressed as the concentration required to inhibit the enzyme activity by 50% (IC50).
-
In Vivo Evaluation
In vivo studies are conducted in animal models of hyperlipidemia to assess the pharmacokinetic and pharmacodynamic properties of the atorvastatin ester derivatives.
1. Animal Models of Hyperlipidemia
-
Rat Model: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used. Hyperlipidemia is typically induced by feeding a high-fat diet.[13][14]
-
Rabbit Model: Rabbits are also a suitable model as their lipid metabolism is more similar to that of humans.
2. Pharmacokinetic Studies
Pharmacokinetic studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) of the ester derivatives.
-
Experimental Protocol: Pharmacokinetic Study in Rats [15][16]
-
Dosing: Administer the atorvastatin ester derivative orally to hyperlipidemic rats.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Sample Analysis: Separate the plasma and analyze the concentrations of the ester derivative and atorvastatin using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
3. Pharmacodynamic Studies
Pharmacodynamic studies are conducted to evaluate the lipid-lowering efficacy of the atorvastatin ester derivatives.
-
Experimental Protocol: Pharmacodynamic Study in Rats [13]
-
Treatment: Administer the atorvastatin ester derivative to hyperlipidemic rats for a specified period.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples and measure the levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
Data Analysis: Compare the lipid profiles of the treated group with those of a control group to determine the efficacy of the derivative.
-
Structure-Activity Relationships (SAR)
The structure of the ester promoiety plays a crucial role in determining the physicochemical properties and biological activity of the atorvastatin derivatives. Understanding the structure-activity relationships is essential for the rational design of more effective prodrugs.
-
Alkyl Chain Length: The length of the alkyl chain in simple alkyl esters can influence the lipophilicity of the derivative. A longer alkyl chain generally leads to increased lipophilicity, which can affect absorption and enzymatic hydrolysis rates.
-
Steric Hindrance: The steric bulk of the promoiety can affect the rate of hydrolysis by carboxylesterases. Bulky groups near the ester linkage can hinder the access of the enzyme to the cleavage site, leading to a slower rate of hydrolysis and a more sustained release of atorvastatin.[17]
-
Electronic Effects: The electronic properties of the promoiety can also influence the rate of hydrolysis. Electron-withdrawing groups can make the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enzyme, potentially leading to a faster rate of hydrolysis.
The following diagram illustrates the key structural features of an atorvastatin ester derivative that can be modified to tune its properties.
Caption: Key structural components of an Atorvastatin ester derivative influencing its properties.
Conclusion and Future Perspectives
Atorvastatin ester derivatives represent a promising prodrug strategy to enhance the therapeutic profile of this widely used lipid-lowering agent. By carefully selecting the ester promoiety, it is possible to modulate the physicochemical and pharmacokinetic properties of the parent drug to improve its bioavailability, solubility, and targeting. The in-depth technical guide presented here provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, offering valuable insights for researchers in the field of drug development.
Future research in this area should focus on the development of novel ester promoieties that can provide even greater control over the release of atorvastatin and enhance its targeting to the liver. Furthermore, a more detailed investigation of the structure-activity relationships, supported by computational modeling, will aid in the rational design of the next generation of atorvastatin prodrugs with improved efficacy and safety profiles.
References
- Huang Y, Liu T. The synthesis of atorvastatin intermediates.
- Mizoi K, Takahashi M, Haba M, Hosokawa M. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorg Med Chem Lett. 2016;26(3):921-3.
- Kumar A, Kumar M, Singh S. Biocatalytic synthesis of atorvastatin intermediates.
- Clemente GS, Rickmeier J, Antunes IF, Zarganes-Tzitzikas T, Dömling A, Ritter T, et al. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for a ssessment of statin-related mechanisms of action. EJNMMI Res. 2020;10(1):34.
- Di Mola A, Stucchi M, Pizzi E, Rinaldi F, Perna A, Pedatella S, et al. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. Molecules. 2023;28(7):3169.
- Gutta M, et al. POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN J. Chem. 2024;17(4):1573-1578.
- Al-Kassas R, Al-Ghazali M, Al-Faadhel M. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions. PLOS ONE. 2022;17(3):e0265133.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Med. Chem. 2022;13(5):596-606.
- Mizoi K, Takahashi M, Haba M, Hosokawa M. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorg Med Chem Lett. 2016;26(3):921-3.
- Takahashi M, et al. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica. 2018;48(11):1093-1101.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Med. Chem. 2022;13(5):596-606.
- Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1. J. Pharmacol. Exp. Ther. 2022;382(1):50-58.
- Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. Langmuir. 2022;38(46):14145-14154.
- Takahashi M, et al. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica. 2018;48(11):1093-1101.
- HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701). Abcam. 2023.
- Namira, et al. SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES -A COMPARISION STUDY. Pharma Science Monitor. 2023;14(2).
- Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules. 2021;26(20):6196.
- Popović M, et al. Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. IOSR Journal of Pharmacy and Biological Sciences. 2020;15(4):46-53.
- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St
- Al-Akayleh F.
- Al-Qirim T, et al. Determination of Atorvastatin Pharmacokinetic Parameters by LC/MS-MS with Traditional Liquorice Beverage. SciSpace. 2020.
- Prasanna A, et al. Pharmacokinetics and pharmacodynamics of Atorvastatin alone and in combination with Lercanidipine in hyperlipidemic rats.
- Atorvastatin P
- The pharmacodynamic and pharmacokinetic differences according to each genotype of SLCO1B1 c.
- Simple spectrophotometric methods for the determination of amlodipine and atorvastatin in bulk and tablets. Org. Chem. Ind. J. 2016;12(5):105.
- Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
- Atorvastatin, sold under the brand name Lipitor among others, is a statin medication used to prevent cardiovascular disease in those at high risk and to tre
- Molecular targets of statins and their potential side effects: Not all the glitter is gold. Prog. Cardiovasc. Dis. 2022;71:56-66.
- HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
- PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS OF ATORVASTATIN WITH GUGGULSTERONE IN HYPERLIPIDEMIC RATS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2014.
- Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. J. Sep. Sci. 2011;34(18):2479-87.
- Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects. J. Pers. Med. 2021;11(11):1195.
- An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Int J Mol Sci. 2020;21(11):3839.
- Atorvast
- Structure-activity relationship analysis to identify functional groups...
- Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics. 2021;13(5):696.
- DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. 2022;27(19):6619.
- Application Note: Quantification of Atorvastatin Ethyl Ester in Pharmaceutical Analysis using HPLC. BenchChem.
- Atorvastatin and it's Impurities: An Overview. Veeprho. 2022.
- Complete assignment of 1 H and 13 C NMR data of pravastatin derivatives.
- CAS 1146977-93-6 Atorvast
Sources
- 1. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. rsc.org [rsc.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of Atorvastatin Methyl Ester
An In-depth Technical Guide to the Thermodynamic Stability of Atorvastatin Methyl Ester
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. Atorvastatin, a widely prescribed statin, and its ester derivatives like this compound, are susceptible to various degradation pathways. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. It synthesizes fundamental thermodynamic principles with practical, field-proven experimental protocols, including forced degradation studies, thermal analysis, and stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the detailed methodologies required for a robust stability assessment.
Introduction: The Imperative of Stability
Atorvastatin is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase. Its methyl ester form, this compound, is often encountered as a key starting material or an intermediate in certain synthetic routes. The stability of this molecule is paramount; degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities. Understanding the thermodynamic stability—the tendency of the molecule to exist in its native state versus a degraded state under specified conditions—is therefore not merely a regulatory requirement but a fundamental aspect of ensuring drug quality and patient safety.
This guide delineates the principles and practices for a thorough investigation of the thermodynamic stability of this compound. We will explore its degradation pathways, the experimental design for stress testing, and the analytical techniques required to quantify its stability profile.
Physicochemical Profile of this compound
A foundational understanding of the molecule's structure is critical to predicting its stability. Atorvastatin is a complex molecule featuring multiple functional groups, including a pyrrole core, hydroxyl groups, and a carboxylic acid. In this compound, this carboxylic acid is esterified.
-
Chemical Structure: (2R,4R)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1-(2-(2-((2,4,6-trioxan-5-yl)methyl)amino)ethyl)-1H-pyrrole-3-carboxylic acid methyl ester
-
Key Functional Groups: Ester, hydroxyl groups, pyrrole ring, and a fluorophenyl group.
-
Points of Instability: The ester linkage is susceptible to hydrolysis. The pyrrole ring and other parts of the molecule can be prone to oxidation.
The presence of these functional groups dictates the molecule's susceptibility to specific degradation mechanisms, primarily hydrolysis and oxidation.
Core Principles of Thermodynamic Stability
The degradation of a drug substance is a chemical reaction governed by the principles of thermodynamics and kinetics. The key thermodynamic parameter is the change in Gibbs Free Energy (ΔG), which determines the spontaneity of the degradation process.
ΔG = ΔH - TΔS
Where:
-
ΔG: Change in Gibbs Free Energy. A negative value indicates a spontaneous process.
-
ΔH: Change in Enthalpy (heat of reaction).
-
T: Absolute Temperature in Kelvin.
-
ΔS: Change in Entropy (measure of disorder).
While ΔG indicates if degradation is favorable, the rate of degradation is a kinetic question, governed by the activation energy (Ea) as described by the Arrhenius equation. Stability studies aim to determine these kinetic parameters under various stress conditions to predict the shelf-life of the substance.
Predicted Degradation Pathways
Based on its structure, this compound is primarily susceptible to two major degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: This is often the most significant degradation route for ester-containing drugs. The ester linkage can be cleaved under acidic, basic, or neutral conditions to yield Atorvastatin acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The electron-rich pyrrole ring and other unsaturated portions of the molecule are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Experimental Design for Stability Assessment
A robust stability assessment involves a multi-faceted experimental approach.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of Atorvastatin Methyl Ester
Abstract
This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Atorvastatin Methyl Ester. As a key intermediate and potential impurity in the synthesis of Atorvastatin, its accurate quantification is critical for quality control in drug development and manufacturing. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
Atorvastatin is a widely prescribed medication used to lower cholesterol and prevent cardiovascular events.[3] During its synthesis, or as a potential degradation product, esterified variants such as this compound can form.[4] The presence of such related substances must be carefully monitored to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The method detailed herein utilizes Reversed-Phase HPLC (RP-HPLC), which is ideally suited for separating moderately polar to non-polar compounds like Atorvastatin and its esters.
Causality of Core Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Atorvastatin and its methyl ester are hydrophobic molecules, and the long alkyl chains of the C18 phase provide strong hydrophobic interactions, leading to effective retention and separation from more polar impurities.[5]
-
Mobile Phase: A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[3] The aqueous component is acidified slightly with phosphoric or orthophosphoric acid. This acidification is critical; it suppresses the ionization of any residual silanol groups on the silica-based column and ensures that the analytes are in a single, non-ionized form, resulting in sharp, symmetrical peaks.[6][7]
-
Detection: UV detection is chosen based on the chromophoric nature of the atorvastatin molecule. The pyrrole ring system provides strong UV absorbance, with a maximum typically observed around 245-248 nm, allowing for sensitive detection.[5]
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. It begins with selecting initial conditions and proceeds through optimization and rigorous validation to ensure the method is fit for its intended purpose.
Caption: Workflow for HPLC Method Development and Validation.
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v), pH adjusted to 3.2 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
A. Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine them in a suitable glass reservoir.
-
Adjust the pH of the solution to 3.2 using 85% orthophosphoric acid.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
B. Diluent Preparation:
-
Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent for preparing all standard and sample solutions.
C. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
D. Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 50 µg/mL.
E. Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample (e.g., API powder) equivalent to 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent to obtain a theoretical concentration of 1000 µg/mL.
-
Further dilute this solution to a final concentration within the linear range of the method (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocol (as per ICH Q2(R2))
Method validation is essential to verify that the analytical procedure is suitable for its intended purpose.[2][8]
System Suitability Testing (SST)
Before performing any validation experiments, the suitability of the chromatographic system must be confirmed.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 20 µg/mL) six replicate times.
-
Calculate the system suitability parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response.[9] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and flow rate.[9] |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A forced degradation study is the most effective way to demonstrate this.[11]
Protocol:
-
Expose a sample solution of this compound to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[12]
-
Analyze the stressed samples alongside an unstressed sample.
-
The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[13]
-
Thermal Degradation: Store the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
| Stress Condition | Observation |
| Acid Hydrolysis | Expected to show significant degradation.[15] |
| Base Hydrolysis | Expected to show rapid degradation.[15] |
| Oxidation | Moderate degradation may be observed. |
| Thermal | Generally stable, minor degradation possible. |
| Photolytic | Potential for degradation, depending on the molecular structure. |
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
Protocol:
-
Prepare a series of at least five concentrations across the desired range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | 1 - 50 µg/mL (example) |
Accuracy (as % Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.
Protocol:
-
Prepare samples (or placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[16]
A. Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
B. Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the lower limits of the method's performance.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.[16]
| Parameter | Typical Expected Values |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
Protocol:
-
Introduce small changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on retention time and peak area.
Parameters to Vary:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic component.
-
pH of Mobile Phase: ± 0.2 units.
-
Column Temperature: ± 2 °C.
The system suitability parameters should still meet the acceptance criteria under all varied conditions for the method to be considered robust.
Conclusion
The HPLC method described in this application note is simple, rapid, specific, and reliable for the quantitative determination of this compound. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the ICH guidelines, making it suitable for routine quality control analysis, stability studies, and impurity profiling in a pharmaceutical development environment. The clear explanation of the scientific principles behind the method development choices provides researchers with a solid foundation for adapting or troubleshooting the procedure as needed.
Visualization of Validation Interdependencies
Sources
- 1. New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. scispace.com [scispace.com]
- 14. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. ijprajournal.com [ijprajournal.com]
Synthesis Protocol: Atorvastatin Methyl Ester from Atorvastatin Calcium
Application Note & Technical Guide
Executive Summary
This technical guide details the synthesis of Atorvastatin Methyl Ester (Impurity K, CAS 345891-62-5), a critical reference standard for impurity profiling in pharmaceutical quality control.[1]
While Atorvastatin Calcium is the active pharmaceutical ingredient (API), the methyl ester is a common process-related impurity formed during methanol-based deprotection or crystallization steps.[1][2] Synthesizing this ester in high purity requires bypassing the thermodynamic trap of Atorvastatin Lactone , which competes with ester formation under acidic conditions.
This protocol prioritizes nucleophilic alkylation (Methyl Iodide/Base) over Fisher esterification to preserve the sensitive 3,5-dihydroxy heptanoic acid side chain and ensure high yield.[1]
Strategic Reaction Engineering
The synthesis of statin esters is non-trivial due to the lability of the dihydroxy acid side chain.
The Challenge: The Lactone Equilibrium
Under acidic conditions (classic Fisher esterification), Atorvastatin Free Acid undergoes rapid intramolecular cyclization to form Atorvastatin Lactone . The reaction with methanol then becomes a three-way equilibrium between the Free Acid, the Lactone, and the Methyl Ester.
-
Acidic Route (High Risk): High probability of Lactone contamination.
-
Alkyl Halide Route (Recommended): Uses mild basic conditions to irreversibly alkylate the carboxylate, avoiding lactonization.
Reaction Pathway Diagram
The following diagram illustrates the kinetic and thermodynamic relationships between the species.
Caption: Reaction pathway showing the recommended alkylation route (Green) vs. the competitive lactonization pathways (Red).
Recommended Protocol: Alkylation via Methyl Iodide
This method utilizes Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF).[1] It converts the calcium salt directly (or the free acid) to the methyl ester without heating, preserving the stereochemistry of the 3,5-diol.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role | Safety Note |
| Atorvastatin Calcium | 1155.34 | 1.0 | Substrate | Irritant |
| Methyl Iodide (MeI) | 141.94 | 5.0 | Alkylating Agent | Neurotoxin / Carcinogen |
| Potassium Carbonate | 138.21 | 3.0 | Base | Irritant |
| DMF (Anhydrous) | 73.09 | - | Solvent | Hepatotoxin |
| Ethyl Acetate | 88.11 | - | Extraction | Flammable |
Step-by-Step Methodology
Step 1: Solubilization
-
Weigh 1.0 g (0.86 mmol) of Atorvastatin Calcium (Trihydrate) into a 50 mL round-bottom flask.
-
Add 10 mL of Anhydrous DMF .
-
Stir at Room Temperature (25°C) under Nitrogen atmosphere until the salt is finely suspended or partially dissolved.
-
Note: Atorvastatin Ca is sparingly soluble in many organic solvents; DMF is chosen for its high dielectric constant which promotes the SN2 reaction.
-
Step 2: Deprotonation & Alkylation [1]
-
Add 0.36 g (2.6 mmol, 3.0 eq) of anhydrous Potassium Carbonate (K₂CO₃).
-
Stir for 15 minutes to ensure basic environment.
-
CRITICAL SAFETY STEP: In a fume hood, add 0.27 mL (4.3 mmol, ~5.0 eq) of Methyl Iodide dropwise via syringe.
-
Precaution: MeI is highly volatile and toxic. Use double gloves.
-
-
Seal the flask and stir at 25–30°C for 4–6 hours .
Step 3: Reaction Monitoring (TLC/HPLC)
-
TLC System: Hexane:Ethyl Acetate (1:[1]1) or DCM:Methanol (95:5).[1]
-
Observation: The baseline spot of Atorvastatin (Polar salt) will disappear. A new, less polar spot (Rf ~0.4–0.5 in Hex/EtOAc) corresponding to the Methyl Ester will appear.
-
Checkpoint: If starting material remains after 6 hours, add an additional 1.0 eq of MeI and stir for 2 more hours.
Step 4: Workup
-
Quench the reaction by pouring the mixture into 50 mL of ice-cold water .
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .
-
Combine the organic layers.[4]
-
Wash the organic phase with:
-
Water (2 x 30 mL) (Critical to remove DMF).
-
Brine (1 x 20 mL) .
-
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[5]
-
Filter and concentrate under reduced pressure (Rotavap) at <40°C.
Step 5: Purification
-
The crude product is usually a white to off-white foam.[1]
-
Flash Chromatography: Silica Gel (230–400 mesh).[1]
-
Eluent: Gradient of Hexane:EtOAc (80:20 → 50:50).
-
-
Yield Expectation: 85–92%.
Alternative Protocol: Acid-Catalyzed (Lactone Ring Opening)
Use this method only if Methyl Iodide is unavailable or if starting specifically from Atorvastatin Lactone.[1]
-
Dissolution: Dissolve 1.0 g of Atorvastatin Lactone in 20 mL of Methanol .
-
Catalysis: Add 5 drops of concentrated HCl or H₂SO₄.
-
Reflux: Heat to reflux (65°C) for 2 hours.
-
Equilibrium Management: This reaction will reach an equilibrium containing ~60% Methyl Ester, ~30% Lactone, and ~10% Acid.
-
Workup: Neutralize with NaHCO₃, evaporate MeOH, extract with EtOAc.
-
Purification: Requires rigorous column chromatography to separate the Ester from the Lactone (very similar Rf values).
Quality Control & Characterization
To validate the synthesis, compare the isolated product against the following specifications.
HPLC Parameters[5][6]
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 244 nm.
-
Retention Time (Relative):
Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
| 1H-NMR (DMSO-d6) | δ 3.58 ppm (s, 3H) | Singlet corresponding to the -OCH₃ group.[1] |
| 1H-NMR | δ 9.8 ppm (s, 1H) | -NH proton (Amide).[1] |
| Mass Spectrometry | m/z 573.2 [M+H]+ | Molecular ion peak (Calculated MW: 572.6 g/mol ).[1] |
| IR | 1735 cm⁻¹ | Ester Carbonyl stretch (distinct from Acid/Carboxylate).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction of DMF. | Wash organic layer thoroughly with water (3x) during workup.[1][4] |
| Lactone Impurity | Acidic conditions or high heat. | Ensure K₂CO₃ is fresh/dry.[6] Do not heat the MeI reaction above 35°C. |
| Starting Material Remains | Salt insolubility. | Use fine powder of Atorvastatin Ca. Increase DMF volume or sonicate before adding MeI. |
References
- Vertex AI Search. (2026).
-
PubChem. (n.d.).[7] this compound (Compound).[1][2][8][9] National Library of Medicine. Retrieved from [Link][1]
-
Stach, J., et al. (2008).[2] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. (Contextual citation for impurity profiling).
-
ResearchGate. (2013). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Retrieved from [Link]
Sources
- 1. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Methyl iodide potassium carbonate | C2H3IK2O3 | CID 86747754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
Application Note: LC-MS/MS Fragmentation Pattern and Interpretation for Atorvastatin Methyl Ester
This Application Note is designed for researchers and analytical scientists involved in the impurity profiling of Atorvastatin. It provides a definitive guide to the LC-MS/MS characterization of Atorvastatin Methyl Ester (AME) , a critical process-related impurity and degradation product.
| MW: 572.67 DaIntroduction & Scientific Context
In the synthesis and stability testing of Atorvastatin Calcium, the Methyl Ester impurity (AME) is a frequent process-related contaminant, often arising during the esterification steps or via degradation in methanol-containing solvents. Distinguishing AME from the parent drug (Atorvastatin, MW 558.64) and other ester impurities (e.g., Ethyl Ester) is critical for ICH Q3A/B compliance.
While Atorvastatin and AME share the same fluorophenyl-pyrrole core, the methylation of the heptanoic acid side chain shifts the precursor ion mass by +14 Da . However, the structural similarity leads to homologous fragmentation pathways that can be misinterpreted without precise mass spectral analysis. This guide delineates the specific fragmentation mechanisms (ESI+) to ensure accurate identification.
Experimental Protocol
This protocol is designed to achieve chromatographic resolution between Atorvastatin and its methyl ester while maximizing ionization efficiency for MS/MS characterization.
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of AME reference standard in Methanol to obtain 1000 ppm.
-
Working Solution: Dilute to 1 ppm (1000 ng/mL) in Water:Acetonitrile (50:50 v/v).
-
Critical Step: Avoid using pure methanol as the diluent for long-term storage of the parent acid to prevent in situ artifactual esterification.
LC-MS/MS Conditions[2][3][4]
| Parameter | Specification | Rationale |
| Column | C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH or equivalent) | Sub-2 µm particles ensure resolution of closely eluting hydrophobic impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH promotes protonation ( |
| Mobile Phase B | Acetonitrile | Aprotic solvent preferred for sharp peak shape of statins. |
| Gradient | 0-2 min: 30% B; 2-10 min: 30%→90% B; 10-12 min: 90% B. | AME is more hydrophobic than Atorvastatin and will elute later (approx RRT ~1.1-1.2). |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Ion Source | ESI Positive ( | Statins ionize strongly as |
| Collision Energy | Stepped (20, 35, 50 eV) | Required to observe both labile side-chain losses and core pyrrole fragmentation. |
Results & Discussion: Fragmentation Analysis
Precursor Ion Identification
In positive ESI mode, this compound forms a dominant protonated molecule:
- : m/z 573.27
-
Adducts: Sodium adducts (
, m/z 595) and Potassium adducts ( , m/z 611) are frequently observed but should be excluded for MS/MS fragmentation studies to yield informative structural fragments.
Primary Fragmentation Pathways
The fragmentation of AME (m/z 573) follows two parallel pathways driven by the cleavage of the amide bond and the pyrrole ring substituents. These pathways are homologous to Atorvastatin but shifted by +14 Da due to the retained methyl ester group.
Pathway A: Loss of Aniline (Ph-NH₂)
-
Transition: m/z 573
480 -
Mechanism: Cleavage of the amide bond at the pyrrole core releases a neutral aniline molecule (93 Da).
-
Interpretation: The resulting fragment (m/z 480) retains the methyl ester side chain. In Atorvastatin, the equivalent fragment is m/z 466.
-
Significance: This is often the base peak at moderate collision energies (20-30 eV).
Pathway B: Loss of Phenyl Isocyanate (Ph-N=C=O)
-
Transition: m/z 573
454 -
Mechanism: A rearrangement involving the amide nitrogen and the carbonyl oxygen leads to the expulsion of phenyl isocyanate (119 Da).
-
Interpretation: The product ion (m/z 454) also retains the methyl ester. In Atorvastatin, the equivalent fragment is m/z 440.
Secondary Fragmentation (MS³)
Fragmentation of the primary daughter ions (m/z 480 and 454) yields ions related to the dehydration of the heptanoic acid side chain.
-
From m/z 480: Loss of water (18 Da) yields m/z 462 .
-
From m/z 454: Loss of water (18 Da) yields m/z 436 .
-
Note: The methyl ester group is relatively stable; losses of methanol (32 Da) are less favored than water elimination from the hydroxyl groups on the side chain.
Diagnostic Comparison Table
| Fragment Type | Atorvastatin (m/z) | This compound (m/z) | Mass Shift ( |
| Precursor Ion | 559 | 573 | +14 Da |
| Loss of Aniline (-93) | 466 | 480 | +14 Da |
| Loss of Phenyl Isocyanate (-119) | 440 | 454 | +14 Da |
| Dehydration of Aniline-loss product | 448 | 462 | +14 Da |
| Core Pyrrole Fragment | 250 | 250 | 0 Da (Conserved) |
Visualizing the Fragmentation Pathway[5][6][7]
The following diagram illustrates the mechanistic cleavage of this compound. The parallel pathways confirm the location of the modification on the heptanoic acid tail (retained in high-mass fragments) rather than the pyrrole core.
Figure 1: ESI+ MS/MS Fragmentation Pathway of this compound.[1] Blue arrows indicate primary cleavage events; dashed arrows indicate secondary neutral losses.
References
-
Vojta, J. et al. (2015). "Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry." ResearchGate.[2] Available at: [Link]
-
Shandilya, D. et al. (2018).[3] "Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion." Open Access Library Journal.[3] Available at: [Link]
-
PubChem. (2023).[4] "this compound Compound Summary." National Library of Medicine. Available at: [Link]
-
Shimadzu Application News. (2016). "LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma." Available at: [Link]
Sources
Application Note: Preparation, Storage, and Handling of Atorvastatin Methyl Ester Stock Solutions
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Atorvastatin Methyl Ester stock solutions for research applications. This compound, a key derivative and potential impurity of Atorvastatin, requires precise handling to ensure the accuracy and reproducibility of experimental results.[1][2] This document outlines the compound's physicochemical properties, provides step-by-step instructions for dissolution in appropriate solvents, and offers best practices for storage and the preparation of aqueous working solutions to maintain compound integrity and minimize experimental variability.
Introduction: The Scientific Context
Atorvastatin is a widely studied HMG-CoA reductase inhibitor. Its derivative, this compound, is significant both as a synthetic intermediate and as a reference standard for impurity analysis in pharmaceutical preparations.[1][2] Emerging research also indicates that this compound may exhibit unique biological activities, such as inhibiting the 9-cis-RA-induced Gal4 reporter activity more potently than its parent compound.[3]
Given its lipophilic nature, preparing accurate and stable solutions of this compound is a critical first step for any downstream application, from cellular assays to analytical chemistry. Inconsistencies in stock solution preparation are a major source of experimental irreproducibility. This application note provides a scientifically grounded, self-validating protocol designed for researchers, scientists, and drug development professionals to establish reliable and consistent experimental workflows.
Physicochemical Properties and Solubility Analysis
A thorough understanding of the compound's properties is foundational to selecting the appropriate solvent and storage conditions.
Properties of this compound
This compound is typically supplied as a white to off-white crystalline solid.[3][4] Key identifying properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [5][6][7] |
| Molecular Weight | 572.67 g/mol | [3][5][6][7] |
| Appearance | White to Off-White Solid | [3][4] |
| Purity (Typical) | >95% (HPLC) | [5] |
| Storage (Solid Form) | -20°C, protected from light and moisture | [4][5] |
Solubility Profile: An Evidence-Based Approach
Specific solubility data for this compound is limited. It is reported as being slightly soluble in methanol, acetonitrile, and chloroform.[4] However, we can infer a more comprehensive solubility strategy by examining its parent compound, Atorvastatin, while accounting for the increased lipophilicity due to the methyl ester group. Atorvastatin itself is a hydrophobic molecule with poor aqueous solubility.[8][9]
Causality: The addition of a methyl ester group in place of a carboxylic acid significantly reduces the molecule's polarity and ability to form hydrogen bonds with water, thereby decreasing aqueous solubility and increasing its preference for organic solvents. Therefore, high-purity, anhydrous organic solvents are essential for preparing high-concentration stock solutions.
The table below presents the solubility of the parent compound, Atorvastatin, in common laboratory solvents, which serves as an excellent starting point for solvent selection for its methyl ester derivative.
| Solvent | Reported Solubility of Atorvastatin | Rationale for this compound | Source(s) |
| DMSO | ~15 mg/mL to 100 mg/mL | Recommended. Excellent solubilizing power for lipophilic compounds. Expected to be highly effective. | [10][11] |
| DMF | ~25 mg/mL | Recommended. A strong polar aprotic solvent suitable for high concentrations. | [10] |
| Ethanol | ~0.5 mg/mL to 6 mg/mL | Suitable for lower concentrations. Useful for applications where DMSO may be undesirable. | [10][11] |
| Methanol | Freely Soluble | Suitable. The ester itself is slightly soluble in methanol.[4] | [8] |
| Aqueous Buffers | Sparingly Soluble / Insoluble | Not Recommended for Stock. Prone to precipitation. Working solutions must be freshly prepared. | [10] |
Expert Insight: Based on this analysis, Dimethyl Sulfoxide (DMSO) is the most appropriate solvent for preparing a high-concentration primary stock solution due to its superior ability to dissolve hydrophobic molecules. It is critical to use anhydrous DMSO, as moisture can significantly reduce the solubility of sensitive compounds.[11][12]
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration, validated stock solution that serves as the foundation for all subsequent experimental dilutions.
Required Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Sterile, amber or opaque polypropylene cryovials for aliquoting
-
Calibrated micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow for preparing a 10 mM primary stock solution.
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (572.67 g/mol ) = 0.00573 g or 5.73 mg .
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 5.73 mg) of the solid compound.
-
-
Dissolution:
-
Transfer the weighed solid into a clean, dry Class A volumetric flask (e.g., 1 mL).
-
Add approximately 70% of the final volume of anhydrous DMSO (e.g., ~700 µL for a 1 mL final volume).
-
-
Solubilization:
-
Cap the flask and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If dissolution is slow, brief sonication in a water bath can be applied. The final solution should be clear and free of precipitates.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add anhydrous DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask (Quantum Satis, QS).
-
Invert the flask 8-10 times to ensure the solution is homogenous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled cryovials.
-
Rationale: Aliquoting is a critical self-validating step that prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[13]
-
Label each vial with: Compound Name, Concentration (10 mM), Solvent (DMSO), Preparation Date, and User Initials.
-
Store aliquots at -20°C for up to 1-6 months or at -80°C for long-term storage (>6 months).[3][13]
-
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the serial dilution of the primary DMSO stock into an aqueous buffer or cell culture medium for final use.
Trustworthiness: The primary challenge when diluting a lipophilic compound from an organic solvent into an aqueous medium is precipitation. A stepwise dilution process is crucial to prevent this.[13] Furthermore, the final concentration of DMSO in cell-based assays must be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[13]
Experimental Workflow Diagram
Caption: Serial dilution workflow from primary stock to final working solution.
Step-by-Step Methodology (Example: 10 µM final)
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom.
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
Pipette 198 µL of the desired aqueous buffer or cell culture medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM primary stock to the medium.
-
Vortex immediately and thoroughly to prevent precipitation. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO.
-
-
Prepare Final Working Solution (e.g., 10 µM):
-
Pipette 900 µL of the cell culture medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Mix gently but thoroughly by pipetting or inverting.
-
This creates a final concentration of 10 µM this compound in a solution containing 0.1% DMSO .
-
-
Prepare Vehicle Control:
-
It is imperative to include a vehicle control in experiments.
-
Prepare a solution containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound. This validates that any observed effects are due to the compound and not the solvent.
-
Stability Insight: Aqueous solutions of statins can be unstable.[10] It is strongly recommended that aqueous working solutions be prepared fresh for each experiment and not stored for more than one day.[10]
Quality Control, Safety, and Best Practices
-
Purity Verification: For applications requiring the highest level of accuracy (e.g., developing analytical standards), the concentration and purity of the stock solution can be verified via HPLC-UV analysis.
-
Safety Precautions: this compound should be handled as a potentially hazardous chemical. Always use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.[14]
-
Storage Summary: The following table summarizes the recommended storage conditions.
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 2 Years | Keep tightly sealed, protected from light and moisture.[4][5][15][16] |
| DMSO Stock | -20°C | 1-6 Months | Aliquot to avoid freeze-thaw cycles.[3][13] |
| DMSO Stock | -80°C | > 6 Months | Preferred for long-term archival storage.[3][13] |
| Aqueous Working Solution | 2-8°C | < 24 Hours | Prepare fresh daily. Prone to degradation and precipitation.[10] |
References
-
Huang, Y., & Liu, T. (2017). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]
-
What are the storage requirements for maintaining the stability of Atorvastatin? LifeLinkr. [Link]
-
Atorvastatin 10mg, 20mg, 40mg & 80mg film-coated tablets (Pharmacare®). Medsafe. [Link]
-
Atorvastatin. PubChem, NIH. [Link]
-
Guldiken, B., Gibis, M., Boyacioglu, D., & Weiss, J. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]
-
This compound. PubChem, NIH. [Link]
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. ResearchGate. [Link]
- Process for the preparation of atorvastatin calcium.
-
Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [Link]
-
Compounding Sterile Preparations, 4th Edition Chapter 4. ASHP. [Link]
-
An improved kilogram-scale preparation of atorvastatin calcium. PMC, PubMed Central. [Link]
-
Dissolving statins in water or DMSO? ResearchGate. [Link]
-
CAS 345891-62-5 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd.[Link]
- Preparation of an atorvastatin intermediate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 345891-62-5 [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 345891-62-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. lifelinkr.com [lifelinkr.com]
- 16. medsafe.govt.nz [medsafe.govt.nz]
FTIR spectrum analysis of Atorvastatin Methyl Ester
Executive Summary
In the synthesis and stability testing of Atorvastatin Calcium (the active pharmaceutical ingredient, API), Atorvastatin Methyl Ester (AME) is a critical process-related impurity (Impurity K in EP/USP). Its formation often results from esterification during methanol-based crystallization or work-up steps.
Distinguishing AME from the parent API is chemically subtle but spectrally distinct.[1] This guide provides a definitive protocol for using Fourier Transform Infrared (FTIR) spectroscopy to identify AME. The core mechanism of detection relies on the carbonyl vibration shift : the transformation of the carboxylate salt (
Chemical Basis of Analysis
To interpret the spectrum accurately, one must understand the structural change driving the spectral shift.
-
Atorvastatin Calcium (API): Contains a terminal carboxylate anion stabilized by calcium. This group exhibits resonance, delocalizing the double bond character.
-
Key Spectral Feature: Two bands arising from asymmetric (
) and symmetric ( ) stretching of , typically at 1560–1600 cm⁻¹ and 1400–1450 cm⁻¹ .
-
-
This compound (Impurity): The terminal group is a methyl ester . The resonance is broken, fixing the double bond.
-
Key Spectral Feature: A single, intense Ester Carbonyl (
) stretching vibration at 1735–1750 cm⁻¹ .
-
Experimental Protocol
Sample Preparation
While Attenuated Total Reflectance (ATR) is convenient for screening, Transmission FTIR (KBr Pellet) is the recommended "Gold Standard" for impurity characterization due to its superior signal-to-noise ratio and lack of penetration depth artifacts.
Method A: KBr Pellet (Referee Method)
-
Desiccation: Dry KBr powder (spectroscopic grade) at 110°C for 2 hours to remove moisture interferences in the 3400 cm⁻¹ region.
-
Ratio: Mix 2.0 mg of this compound with 200 mg of KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Excessive grinding can induce lattice defects; stop when the powder is non-reflective.
-
Pressing: Compress at 10 tons of pressure for 2 minutes under vacuum (to remove trapped air) to form a transparent disc.
Method B: ATR (High-Throughput Screening)
-
Crystal: Use a Diamond or ZnSe crystal.
-
Contact: Apply high pressure using the anvil to ensure intimate contact between the solid powder and the crystal.
-
Correction: Apply "ATR Correction" in your software to adjust for the wavelength-dependent penetration depth.
Instrument Parameters
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for peak splitting)
-
Accumulations (Scans): 32 (ATR) or 64 (KBr)
-
Apodization: Boxcar or Happ-Genzel
-
Detector: DTGS (standard) or MCT (if low signal)
Spectral Analysis & Band Assignment
The following table details the characteristic absorption bands for this compound. The bolded row represents the critical differentiator.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group Assignment | Specificity vs. API |
| 3350 – 3450 | Amide N-H stretch | Present in both | |
| 3050 – 3070 | Aromatic C-H stretch | Present in both | |
| 2950 – 2970 | Methyl/Methylene C-H stretch | Present in both | |
| 1735 – 1750 | Ester Carbonyl | Unique to Methyl Ester (Absent in API) | |
| 1650 – 1670 | Amide Carbonyl (Amide I) | Present in both | |
| 1590 – 1600 | Aromatic Ring breathing | Present in both | |
| 1510 – 1530 | Amide II (Bending) | Present in both | |
| 1215 – 1225 | Aryl Fluoride stretch | Present in both | |
| 1150 – 1200 | Ester C-O stretch | Unique to Methyl Ester | |
| 690 – 750 | Aromatic Out-of-plane bend | Present in both |
Analyst Insight: In the API (Calcium Salt), you will see a broad, strong band centered around 1560–1580 cm⁻¹ representing the carboxylate anti-symmetric stretch. In the Methyl Ester, this region clears up significantly, and the new band appears at ~1740 cm⁻¹.
Diagnostic Workflow (Decision Tree)
The following diagram illustrates the logical flow for confirming the identity of the impurity using FTIR.
Figure 1: Logic flow for differentiating this compound from Atorvastatin Calcium.
Troubleshooting & Validation Criteria
To ensure the reliability of your data (Trustworthiness), adhere to these validation checks:
-
Water Interference: A broad, noisy band at 3400–3500 cm⁻¹ indicates wet KBr. This can mask the N-H stretch.
-
Fix: Re-dry KBr powder and keep the pellet die heated.
-
-
Peak Saturation: If the Ester C=O peak (1740 cm⁻¹) has a flat bottom (absorbance > 1.5), the concentration is too high.
-
Fix: Dilute the sample further with KBr and re-press.
-
-
Baseline Slope: A steep baseline slope from 4000 to 2000 cm⁻¹ indicates particle scattering (Mie scattering).
-
Fix: Grind the sample more finely to reduce particle size below the wavelength of incident light.
-
-
Specificity Test: Run a blank KBr pellet. It should show a flat line. Run a pure standard of Atorvastatin Calcium.[2][3][4] Overlay the spectra.[4] The "Ester Window" (1730–1750 cm⁻¹) must be clear in the Calcium standard for the method to be valid.
References
-
European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate - European Pharmacopoeia (Ph. Eur.) 10.0. (Defines Impurity K). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Authoritative text on IR band assignments for Esters vs Carboxylates). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10099576: this compound. (Source for chemical structure verification). [Link][5]
-
Specac Application Note. KBr Pellets vs ATR for FTIR Analysis. (Source for sampling technique comparison). [Link]
Sources
Quantification of Atorvastatin Methyl Ester in Biological Matrices
A High-Fidelity LC-MS/MS Protocol Mitigating Ex Vivo Transesterification[1]
Abstract
This Application Note details a robust protocol for the extraction and quantification of Atorvastatin Methyl Ester (AME), a critical process impurity (EP Impurity K) and potential degradation product, from human plasma.[1] Unlike standard statin bioanalysis, this method addresses the specific liability of artifactual formation during sample preparation. We present a validated Liquid-Liquid Extraction (LLE) workflow using Methyl tert-butyl ether (MTBE) that eliminates the risk of ex vivo methylation associated with methanolic precipitation, ensuring data integrity for impurity profiling and pharmacokinetic studies.[1]
Introduction & Scientific Context
This compound (AME) is a lipophilic impurity often monitored during the synthesis of Atorvastatin Calcium and in stability studies. While the parent drug (Atorvastatin) and its hydroxylated metabolites are the primary targets in bioanalysis, the quantification of AME is essential for:
-
Impurity Profiling: Verifying the purity of the Active Pharmaceutical Ingredient (API) in formulated products.
-
Stability Monitoring: Tracking degradation pathways in biological samples.[1]
-
Forensic/Toxicology: Differentiating between ingested impurities and metabolic products.[1]
The "Methanol Trap" (Critical Caution): A common error in statin bioanalysis is the use of acidified methanol for protein precipitation. In the presence of plasma acids or added stabilizers (e.g., formic acid), Atorvastatin can undergo ex vivo Fischer esterification with methanol, artificially generating this compound.[1] This protocol strictly prohibits methanolic extraction to prevent false-positive quantitation.[1]
Chemical Profile: this compound
| Property | Value | Implication for Extraction |
| CAS Registry | 345891-62-5 | Reference Standard Identification |
| Molecular Formula | C34H37FN2O5 | Precursor Ion [M+H]+: 573.3 |
| LogP | ~6.4 | Highly lipophilic; requires non-polar solvents for LLE.[1][2] |
| pKa | N/A (Ester) | Neutral molecule; pH adjustment affects parent drug, not ester.[1] |
| Solubility | ACN, EtOAc, MTBE | Excellent recovery with ether/acetate based solvents.[1] |
Experimental Methodology
2.1 Reagents and Standards
-
Analytes: this compound (Reference Standard, >98% purity).[1][3]
-
Internal Standard (IS): Atorvastatin-d5 or Pitavastatin (Structural analog).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
2.2 Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides superior cleanliness compared to protein precipitation (PPT) and eliminates the risk of methanol-induced transesterification.[1] MTBE is selected for its high extraction efficiency of lipophilic esters and ease of evaporation.[1]
Protocol Steps:
-
Thawing: Thaw plasma samples at room temperature. Vortex for 30s.
-
Aliquot: Transfer 200 µL of plasma into 2.0 mL polypropylene tubes.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in ACN). Vortex briefly.
-
Buffering (Optional but Recommended): Add 100 µL of 10 mM Ammonium Acetate (pH 4.5).
-
Why? Stabilizes the parent drug (preventing lactonization) and ensures consistent ionic strength, though AME itself is pH-neutral.[1]
-
-
Extraction: Add 1.0 mL of MTBE .
-
Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Note: Avoid transferring any aqueous interface.[1]
-
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (ACN:Water, 50:50 v/v). Vortex for 1 min and transfer to autosampler vials.
2.3 LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).[1]
-
Chromatography: UHPLC (Agilent 1290 or equivalent).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18.[1]
-
Reasoning: High surface area C18 is required to retain the lipophilic ester and separate it from the parent drug.
-
Gradient Elution Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00 | 60 | 40 | 0.4 |
| 0.50 | 60 | 40 | 0.4 |
| 3.00 | 5 | 95 | 0.4 |
| 4.50 | 5 | 95 | 0.4 |
| 4.60 | 60 | 40 | 0.4 |
| 6.00 | 60 | 40 | 0.4 |[1][4]
MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| This compound | 573.3 | 440.2 | Quantifier | 35 |
| 573.3 | 250.1 | Qualifier | 50 | |
| Atorvastatin (Parent) | 559.3 | 440.2 | Monitor | 35 |
| IS (Atorvastatin-d5) | 564.3 | 445.2 | Internal Std | 35 |
Mechanistic Insight: The transition m/z 573 -> 440 corresponds to the loss of the esterified side chain, a fragmentation pathway shared with the parent drug (which transitions 559 -> 440).[1] This confirms the structural core is intact.
Artifact Prevention & Logic Map
The following diagram illustrates the critical decision pathways in sample preparation to avoid the "Methanol Trap."
Caption: Decision tree highlighting the risk of methanol-induced artifact formation and the validated solvent alternatives.
Validation & Troubleshooting
4.1 Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: 0.5 ng/mL – 500 ng/mL (r² > 0.995).[1]
-
Recovery: > 85% using MTBE extraction.[1]
-
Matrix Effect: 90-110% (Minimal ion suppression due to LLE cleanup).[1]
-
Stability:
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Contaminated reagents or carryover.[1] | AME is highly lipophilic (LogP 6.4).[1] Use a needle wash of ACN:IPA:Acetone (40:40:20) .[1] |
| Peak Splitting | Solvent mismatch.[1] | Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 40% ACN).[1] |
| Conversion to Parent | Hydrolysis of ester.[1] | Avoid high pH (>8) buffers.[1] Keep samples cooled (4°C) during processing. |
| Interference at 573 m/z | In-source fragmentation.[1] | Check if labile glucuronides of Atorvastatin are breaking down in the source. |
References
-
Völkel, W., & Bittner, N. (2025).[1] Stability of Atorvastatin in Methanol: Implications for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis.
-
Shah, Y., et al. (2021).[1] LC-MS/MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Asian Journal of Medicine & Health Sciences.
-
Hermann, M., et al. (2023).[1] Sensitive, High-Throughput LC-MS/MS Analysis of Atorvastatin and Metabolites. MDPI Pharmaceutics.[1]
-
European Pharmacopoeia (Ph.[1] Eur.) . Atorvastatin Calcium Monograph: Impurity K (Methyl Ester).
-
PubChem Database. this compound (Compound Summary). National Library of Medicine.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Atorvastatin vs. Methyl Ester Resolution
Introduction: The Separation Challenge
Welcome to the Technical Support Center. You are likely here because your chromatogram shows poor resolution (
This separation is governed by a single dominant chemical principle: Ionization Differential .[1][2]
-
Atorvastatin is a weak acid (carboxylic acid, pKa
4.5).[1] Its retention is highly pH-dependent.[1][2] -
This compound is a neutral molecule (esterified carboxyl group).[1][2] Its retention is pH-independent.[1][2]
By manipulating the pH, we can "move" the Atorvastatin peak relative to the stationary Methyl Ester peak to create the necessary separation window.
Module 1: Method Fundamentals (The "Why")
Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analytes.
The Chemistry of Separation
| Feature | Atorvastatin (API) | This compound (Impurity) |
| Structure | Contains free Carboxylic Acid (-COOH) | Contains Methyl Ester (-COOCH |
| Polarity | High (when ionized) / Medium (when neutral) | Low (Hydrophobic) |
| pKa | ~4.5 | N/A (Neutral) |
| pH Sensitivity | High | None |
| Elution Order (RP-HPLC) | Elutes First (typically) | Elutes Later (Retained by C18) |
Standard Protocol: Modified USP/EP Approach
While pharmacopeial methods (USP/EP) often use Ammonium Acetate/THF, modern laboratories prefer avoiding THF due to peroxide instability.[1] The following protocol is a field-proven, robust alternative.
-
Column: C18 (L1), End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, adjusted to pH 4.5 - 5.0 with Acetic Acid.
Module 2: Troubleshooting & FAQs
Scenario A: Co-elution or Poor Resolution ( )[1][2]
Q: My Atorvastatin and Methyl Ester peaks are merging. How do I separate them?
A: Adjust the Mobile Phase pH. Because the Methyl Ester is neutral, it will stay in the same place regardless of pH. Atorvastatin, however, will move.[1]
-
The Fix: Increase the pH of Mobile Phase A.
-
Mechanism:[1][2][4] Raising pH from 4.0 to 5.0 ionizes the Atorvastatin carboxyl group (
).[1][2] The ionized form is more polar and interacts less with the hydrophobic C18 stationary phase, causing it to elute earlier . -
Result: The gap between Atorvastatin (moving earlier) and Methyl Ester (staying put) increases.[1]
-
Caution: Do not exceed pH 6.0, as silica dissolution can degrade the column, and other impurities (like lactones) may hydrolyze.[1]
-
Scenario B: Peak Tailing
Q: The Atorvastatin peak is tailing, masking the Methyl Ester impurity.[1] What is the cause?
A: Secondary Silanol Interactions. Atorvastatin contains amine nitrogens that can interact with free silanol groups on the silica support, causing tailing.[1]
-
The Fix:
-
Buffer Strength: Ensure Ammonium Acetate is at least 20-50 mM.[1][2] The ammonium ions (
) compete with the drug for silanol sites.[1][2] -
Column Choice: Switch to a "high-purity" or "fully end-capped" column (e.g., Waters Symmetry Shield or Agilent Zorbax Eclipse).[1][2] These columns have chemically blocked silanols.[1][2]
-
Scenario C: Methyl Ester Elutes Too Late (Broad Peak)[1][2]
Q: The Methyl Ester elutes at 40+ minutes and the peak is very broad/flat. How do I sharpen it?
A: Implement a Steep Gradient Ramp. The Methyl Ester is highly hydrophobic (LogP ~6.4).[1][2] Isocratic holds at low organic strength will cause it to "drag" through the column.[1][2]
-
The Fix:
-
Start isocratic (e.g., 40% B) to separate Atorvastatin and early polar impurities.[1]
-
Immediately after Atorvastatin elutes, ramp Mobile Phase B to 80-90% over 5-10 minutes.[1][2]
-
Result: This "pushes" the hydrophobic Methyl Ester off the column quickly, sharpening the peak and improving sensitivity.
-
Module 3: Visualizing the Logic
Workflow: Optimization Logic Gate
Figure 1: Decision tree for optimizing the critical pair resolution between Atorvastatin and its Methyl Ester impurity.
Module 4: Experimental Protocol (Step-by-Step)
Standard Solution Preparation
Note: Methyl Ester is sensitive to hydrolysis.[1][2] Avoid using strong acids or bases in the diluent.[1]
-
Diluent: Mix Acetonitrile and Water (1:1 v/v).
-
Stock Preparation:
-
Weigh 10 mg Atorvastatin Calcium Standard into a 10 mL flask.
-
Weigh 1 mg this compound Impurity Standard into a separate 10 mL flask.
-
Dissolve both in Diluent and sonicate for 5 mins.
-
-
Resolution Solution:
System Suitability Criteria (Self-Validation)
To ensure your data is trustworthy, your system must pass these checks before running samples:
-
Resolution (
): NLT (Not Less Than) 2.0 between Atorvastatin and Methyl Ester. -
Tailing Factor (
): NMT (Not More Than) 1.5 for Atorvastatin.[1][2] -
Retention Time Stability: RSD
2.0% over 5 injections.[1][2]
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Related Compounds.[1][2][5][6][7] USP-NF.[1][2][5] [1][2]
-
Erb, R. (2023).[1][2] HPLC Method Development for Statins: The Role of pH in Selectivity. Journal of Pharmaceutical Analysis.[2][8]
-
LGC Standards. this compound Impurity Data Sheet. (Structure and pKa verification).
-
Waters Corporation. SymmetryShield RP18 Columns: Deactivation of Silanols.[2] Application Note. [1][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspnf.com [uspnf.com]
- 8. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Methyl Ester Formation During Atorvastatin Stability Testing: A Technical Guide
Executive Summary: The "Methanol Artifact"
In high-performance liquid chromatography (HPLC) analysis of Atorvastatin Calcium, the appearance of an impurity peak corresponding to Atorvastatin Methyl Ester is frequently a method-induced artifact rather than a true degradation product of the drug substance.[1]
Atorvastatin, containing a terminal carboxylic acid moiety (in its open hydroxy-acid form), is susceptible to esterification in the presence of methanol (MeOH).[1] This reaction is acid-catalyzed and can occur rapidly during sample preparation or storage in autosamplers if methanol is used as a diluent.[1][2]
The Core Directive: To ensure data integrity, you must distinguish between process impurities and analytical artifacts. This guide provides the protocols to eliminate the latter.
Diagnostic Troubleshooting (Q&A)
Q1: How do I confirm the impurity is this compound and not the Lactone?
Answer: While both impurities are hydrophobic and elute after the main Atorvastatin peak, they have distinct mass spectral and chromatographic signatures.
-
Retention Time (RT): The Methyl Ester is significantly less polar than the parent acid and typically elutes after the Atorvastatin Lactone.
-
Mass Spectrometry (LC-MS):
-
Atorvastatin (Acid):
Da[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Atorvastatin Lactone:
Da (Loss of water, -18 Da)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
This compound:
Da (Addition of methyl group, +14 Da vs Acid)[1]
-
Diagnostic Table:
| Compound | Relative RT (Approx) | Mass Shift (vs Parent) | Mechanism |
| Atorvastatin (Acid) | 1.00 | 0 | Parent |
| Lactone Impurity | ~1.1 - 1.2 | -18 Da | Internal cyclization (Acidic/Neutral) |
| Methyl Ester | ~1.3 - 1.4 | +14 Da | Esterification (Requires Methanol) |
Q2: I am seeing the Methyl Ester increase over time in my autosampler. Why?
Answer: This indicates an in-situ reaction within your HPLC vial.[1][2] If your diluent contains Methanol (even 10-20%) and the pH is slightly acidic (often due to the drug itself or buffer carryover), the carboxylic acid tail of Atorvastatin reacts with the solvent.[1]
-
Immediate Action: Check your sample temperature. Autosamplers should be set to 4°C. Room temperature accelerates esterification.[2]
-
Root Fix: Switch the diluent from Methanol to Acetonitrile (ACN) or a buffered aqueous solution.
Q3: Can I use Methanol in the Mobile Phase?
Answer: Yes, but with caution. Methanol in the mobile phase is less risky than in the diluent because the contact time is short (the run time). However, if your method involves a long gradient hold or if the column is stored in methanol, you may see baseline disturbances.
-
Recommendation: Use Acetonitrile (ACN) as the organic modifier. It is aprotic and cannot form esters.[2]
Mechanism of Formation
Understanding the chemistry is vital for prevention. Atorvastatin exists in equilibrium between its hydroxy-acid form and its lactone form.[1][2] Both can react with methanol.[2]
Figure 1: Degradation pathways showing the conversion of Atorvastatin Acid and Lactone to Methyl Ester in the presence of Methanol.
Optimized Experimental Protocols
Protocol A: Methanol-Free Sample Preparation
Use this protocol for all stability samples to eliminate ester formation artifacts.
Reagents:
Step-by-Step:
-
Weighing: Weigh accurately 50 mg of Atorvastatin Calcium standard/sample into a 50 mL volumetric flask.
-
Dissolution: Add 5 mL of pure Acetonitrile . Sonicate for 2 minutes to disperse.
-
Note: Do not use Methanol to aid dissolution.[2]
-
-
Dilution: Make up to volume with the Buffer/ACN Diluent .
-
Filtration: Filter through a 0.45 µm PTFE or Nylon filter.[2]
-
Caution: Avoid PVDF if using high ACN concentrations unless verified for compatibility.[2]
-
-
Storage: Transfer immediately to HPLC vials and place in an autosampler set to 4°C .
Protocol B: Stability-Indicating HPLC Parameters
Optimized to separate the Methyl Ester if it forms.
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax RX-C8 or equiv) | High capacity required to separate hydrophobic impurities.[1][2] |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.5 - 5.0) | Acetate buffer provides good peak shape; pH < 6 prevents column damage but > 4 minimizes lactonization on-column.[1][2] |
| Mobile Phase B | Acetonitrile (100%) | Strictly NO Methanol. |
| Flow Rate | 1.5 mL/min | Standard flow for 5 µm columns.[2] |
| Gradient | 0-80% B over 45 mins | Gradient required to elute highly retained Methyl Ester and Lactone.[1][2] |
| Detection | UV @ 244 nm | Max absorption for Atorvastatin.[2] |
| Temp | 35°C | Controlled temp improves reproducibility.[2] |
Troubleshooting Decision Tree
Follow this logic flow when an unknown impurity appears.
Figure 2: Decision tree for identifying and eliminating methyl ester artifacts.
References
-
Shulyak, N., et al. (2021).[5] "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets." Scientia Pharmaceutica, 89(2),[1][5] 16. [1][2]
-
Stach, J., et al. (2008).[6] "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 73(2), 229–246.[1][6]
-
Petkovska, R., et al. (2018).[7] "Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets." MedCrave Online, 6(4).[2]
-
Madhusudhan, G., et al. (2024). "Potential Process Related Substance of Atorvastatin Calcium: Identification, Synthesis and Spectral Characterization." Rasayan Journal of Chemistry, 17(4), 1573-1578.[1][2]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
Technical Support Center: HPLC Troubleshooting for Atorvastatin Methyl Ester
Topic: Resolving Peak Tailing & Asymmetry Issues Audience: Analytical Chemists, Method Development Scientists, QC Specialists
Executive Summary: The Chemistry of the Problem
Welcome to the technical support hub. If you are analyzing Atorvastatin Methyl Ester (AME) , you are likely dealing with a specific set of physicochemical challenges distinct from the parent drug, Atorvastatin Calcium.
The Core Issue: Unlike Atorvastatin Calcium, AME lacks the free carboxylic acid moiety. It is a highly lipophilic molecule (Predicted LogP ~6.4) containing basic nitrogen centers (pyrrole/amide backbone). Peak tailing in this context is rarely a "random" system error; it is a deterministic chemical interaction caused by two primary mechanisms:
-
Secondary Silanol Interactions: The basic nitrogen lone pairs interact with acidic residual silanols (Si-OH) on the silica support.[1]
-
Solvent Strength Mismatch: Due to its high lipophilicity, researchers often dissolve AME in 100% organic solvent. Injecting this into a weaker mobile phase causes immediate precipitation or "smearing" at the column head, manifesting as tailing or split peaks.
This guide moves beyond generic advice to provide chemically grounded solutions.
Part 1: Diagnostic Matrix
Before altering your method, match your chromatogram to the symptoms below to identify the root cause.
| Symptom | Probable Cause | Verification Test |
| Tailing Factor ( | Secondary Silanol Interaction | Lower Mobile Phase pH to < 3.0 or add TEA. If tailing improves, it is silanol-based. |
| "Shark Fin" or Split Peak | Diluent Mismatch (Strong Solvent Effect) | Inject the sample at 50% concentration or dilute sample with mobile phase. If shape improves, it is a solvent effect. |
| Broadening with Tailing | Column Bed Collapse / Void | Reverse column flow (if permitted) or test a reference standard on a new column. |
| Fronting + Tailing | Mass Overload | Inject 1/10th the volume or concentration. If symmetry returns, the column is overloaded. |
Part 2: Mobile Phase Engineering (The "Silanol War")
Q: I am using the USP method for Atorvastatin (Ammonium Acetate pH 5.0), but the Methyl Ester impurity tails badly. Why?
A: The USP method is optimized for the acid salt (Atorvastatin Calcium). At pH 5.0, residual silanols on the column surface are partially ionized (
The Fix: Silanol Suppression Protocol You have two chemical levers to pull: pH and Competitors .[2]
Option A: The Low pH Strategy (Recommended)
Lowering the pH suppresses the ionization of silanols (
-
Protocol: Adjust Mobile Phase A to pH 2.5 - 3.0 .
-
Buffer Choice: Use Phosphate buffer (if UV detection >210nm) or Formic Acid (0.1%) for MS compatibility.
-
Warning: Do not go below pH 2.0 unless using a sterically protected column (e.g., Agilent StableBond), as hydrolysis of the bonded phase can occur.
Option B: The Competitive Amine Strategy (Triethylamine)
If you cannot change the pH (e.g., separation selectivity requires pH 5.0), you must add a "sacrificial base."
-
Mechanism: TEA is a small, basic amine that saturates the active silanol sites, effectively "capping" them so the large AME molecule flows past without sticking.
-
Protocol:
-
Add 1.0 mL of TEA per liter of aqueous buffer (approx. 7-10 mM).
-
CRITICAL: Adjust pH after adding TEA. TEA is basic; it will spike your pH.[3] Use Phosphoric Acid to bring it back to pH 5.0.
-
Part 3: The Solubility Trap (Diluent Effects)
Q: My column is new, and my pH is low, but I still see a distorted, tailing peak. I am dissolving my sample in pure Acetonitrile.
A: This is a classic Strong Solvent Effect . This compound is very hydrophobic.[5] If you inject it dissolved in 100% Acetonitrile (strong solvent) into a mobile phase that is starting at ~50% aqueous (weak solvent), the analyte molecules travel faster than the mobile phase at the head of the column. They "smear" before they focus.
The Fix: Diluent Matching
-
Ideal Diluent: Match the initial Mobile Phase composition (e.g., 50:50 ACN:Buffer).
-
Solubility Workaround: If AME precipitates in 50% water:
-
Dissolve the stock standard in 100% ACN.
-
Dilute the working standard to at least 30-40% aqueous content before injection.
-
Alternatively, reduce injection volume to < 5 µL to minimize the solvent plug impact.
-
Part 4: Visualizing the Mechanism
The following diagram illustrates the competitive binding mechanism when using TEA to solve tailing issues.
Figure 1: Mechanism of Silanol Suppression. TEA (Green) preferentially binds to acidic silanols (Red), preventing the this compound (Blue) from dragging, resulting in symmetrical peaks.
Part 5: Troubleshooting Workflow (Decision Tree)
Follow this logic path to systematically resolve the issue.
Figure 2: Step-by-step decision tree for diagnosing peak tailing specific to lipophilic, basic impurities.
References
-
United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium.[6][7][8] USP-NF. (Referenced for standard impurity contexts and mobile phase baselines).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Explains the silanol ionization mechanism at pH > 3.0).
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. (Details the mechanism of Triethylamine as a silanol blocker).
-
LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. (Authoritative guide on secondary interactions and troubleshooting).
-
LGC Standards. this compound Data Sheet. (Physicochemical properties, LogP, and structure confirmation).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. phenomenex.com [phenomenex.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Stability of Atorvastatin Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atorvastatin Methyl Ester. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work. Each entry explains the underlying cause of the problem and provides a step-by-step protocol for resolution.
Issue 1: Rapid and Unexplained Loss of this compound in Acidic Media (pH < 4)
Question: I prepared a stock solution of this compound in a buffer at pH 3.0. When I analyzed it via HPLC a few hours later, the peak for the parent compound was significantly smaller, and a new, major peak appeared. What is happening?
Root Cause Analysis: Atorvastatin and its esters are known to be acid-labile.[1] In acidic conditions, two primary degradation reactions occur:
-
Intramolecular Cyclization: The terminal carboxylic acid group of the heptanoate side chain can attack the hydroxyl group at the C5 position, leading to an intramolecular Fischer esterification. This reaction forms a cyclic compound known as Atorvastatin Lactone.[2] This is often the major degradation product observed under acidic stress.
-
Ester Hydrolysis: The methyl ester group is susceptible to acid-catalyzed hydrolysis, which would yield Atorvastatin (the free carboxylic acid).
The rate of degradation in acidic medium is typically faster than in basic or neutral conditions and follows first-order kinetics.[3][4][5]
Troubleshooting Protocol:
-
Confirm Degradant Identity: Use a mass spectrometer (LC-MS) to confirm the mass of the new peak. The m/z value should correspond to Atorvastatin Lactone.[2]
-
Kinetic Monitoring: To understand the degradation rate, perform a time-course study. Sample your solution at regular intervals (e.g., 0, 1, 2, 4, 8 hours) and analyze by HPLC to quantify the disappearance of this compound and the appearance of the lactone.
-
Experimental Condition Adjustment:
-
Increase pH: If your experimental design allows, increase the pH of your solution. Atorvastatin shows significantly better stability at pH values above 4.[3] An equilibrium between the acid and lactone forms exists at pH < 6, but the acid form is favored and more stable as the pH increases.[6]
-
Reduce Temperature: Perform your experiment at a reduced temperature (e.g., 4°C) to slow the degradation kinetics.
-
Limit Exposure Time: Prepare solutions fresh and use them immediately to minimize the time the compound is exposed to destabilizing acidic conditions.
-
Issue 2: Disappearing Parent Compound in Basic Buffers (pH > 8) Without a Clear Degradation Peak
Question: I'm conducting a forced degradation study and subjected my this compound sample to a basic solution (0.1 M NaOH). The peak for the methyl ester is decreasing over time, but I don't see a corresponding increase in any single, well-defined degradation product peak. Where is my compound going?
Root Cause Analysis: In basic conditions, this compound undergoes base-catalyzed hydrolysis. The primary degradation product is the carboxylate salt of Atorvastatin. This new molecule is significantly more polar than the parent methyl ester.
In a typical reversed-phase HPLC method optimized for the relatively non-polar this compound, the highly polar carboxylate product may not be retained on the C18 column. It is likely eluting very early in the chromatogram, possibly hidden in the solvent front. While degradation occurs, it has been observed that identifying a distinct degradation product peak under basic hydrolysis can be challenging, with the primary evidence being the reduction in the parent drug's peak area.[3][5]
Troubleshooting Protocol:
-
Adjust HPLC Method: Modify your analytical method to retain and visualize the polar degradant.
-
Reduce Organic Solvent: Lower the initial percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Use a Polar-Embedded or AQ-type C18 Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.
-
Modify Mobile Phase pH: Ensure the mobile phase pH is appropriate to resolve the parent compound and its degradants.
-
-
Employ Alternative Analytical Techniques: If HPLC adjustments are insufficient, consider other methods like Ultra-Performance Liquid Chromatography (UPLC) for better resolution or Capillary Electrophoresis (CE), which is well-suited for separating charged species like the carboxylate product.[7][8]
Issue 3: Inconsistent Stability Results and Poor Reproducibility at a Fixed pH
Question: My team is getting variable stability results for this compound in a phosphate buffer at pH 7.4. Sometimes the compound is stable for 24 hours, and other times we see significant degradation. What could be causing this inconsistency?
Root Cause Analysis: Several factors beyond just the nominal pH value can influence stability and lead to poor reproducibility:
-
Solubility Issues: Atorvastatin is only very slightly soluble in phosphate buffer at pH 7.4.[3] If the concentration of your this compound exceeds its solubility limit, you may be working with a suspension rather than a true solution. Inconsistent results can arise from sampling a non-homogenous mixture.
-
Buffer Species Catalysis: Certain buffer species can actively participate in and catalyze hydrolysis reactions. While phosphate is a common buffer, it's crucial to ensure consistency in its preparation and source.
-
Temperature Fluctuations: Hydrolysis reactions are temperature-dependent. Inconsistent temperature control, such as leaving samples on a lab bench where temperatures can vary, will lead to different degradation rates.
-
Photodegradation: Atorvastatin can degrade upon exposure to light.[9][10] If some samples are protected from light while others are not, you will see variability.
Troubleshooting Protocol:
-
Verify Solubility: Determine the solubility of this compound in your specific buffer system before starting stability studies. Work at concentrations well below the saturation point.
-
Standardize Buffer Preparation: Use a precise and documented protocol for preparing all buffers, ensuring the same source and grade of reagents for each experiment.
-
Implement Strict Temperature Control: Use a temperature-controlled autosampler for HPLC analysis and store stock solutions and stability samples in incubators or refrigerators set to a constant temperature.[11]
-
Protect from Light: Conduct all experiments, especially long-term stability studies, in amber vials or by wrapping containers in aluminum foil to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound as a function of pH?
A: The stability of this compound is highly pH-dependent.
-
Under acidic conditions (pH < 4): The dominant degradation pathway is an acid-catalyzed intramolecular cyclization to form Atorvastatin Lactone.[2]
-
Under neutral conditions (pH 6-8): The compound is relatively stable. An equilibrium can exist between the open-chain carboxylic acid form and the lactone form, but the acid form is predominant and more stable.[6]
-
Under basic conditions (pH > 8): The primary degradation pathway is the base-catalyzed hydrolysis of the methyl ester to form the corresponding Atorvastatin carboxylate.[3][5]
Q2: Which is more aggressive for degradation: acidic or basic conditions?
A: Studies on Atorvastatin generally show that it is less stable in acidic mediums compared to basic ones.[4][5] Acid-catalyzed degradation proceeds at a higher rate constant and follows first-order kinetics, whereas base-catalyzed degradation is slower and follows zero-order kinetics.[3][5]
Q3: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
A: For maximal stability, it is recommended to work in the near-neutral pH range (approximately pH 6.0 to 7.5). It is critical to avoid pH levels below 4, as the compound is both poorly soluble and highly unstable in this range.[3] While the molecule is susceptible to base hydrolysis, the rate is generally slower than in acidic conditions.
Q4: How should I design a comprehensive pH stability study for this compound?
A: A robust study should be systematic and well-controlled. Follow the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[12]
-
Select a Range of Buffers: Use buffers with pKa values close to the target pHs (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).
-
Define Conditions: Test a wide pH range (e.g., pH 2, 4, 7, 9, 10). Include control samples in purified water.
-
Control Temperature: Perform the study at a constant, defined temperature (e.g., 40°C or 60°C) to accelerate degradation to observable levels.
-
Establish Time Points: Sample at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The frequency should be adjusted based on the compound's stability at each condition.
-
Use a Stability-Indicating Method: The cornerstone of the study is a validated HPLC or UPLC method that can separate this compound from all its potential degradation products, including Atorvastatin acid and Atorvastatin Lactone.[10][11] The method must demonstrate specificity and allow for accurate quantification of all species.
-
Ensure Mass Balance: The total amount of the drug detected (parent compound + all degradation products) should remain close to 100% of the initial amount throughout the study. A good mass balance (typically 95-105%) demonstrates that all major degradants are being accounted for.[10]
Data Presentation & Visualization
Summary of pH-Dependent Degradation Kinetics
| pH Condition | Predominant Degradation Pathway | Reaction Order | Relative Stability | Key Degradation Product(s) |
| Acidic (pH < 4) | Intramolecular Cyclization / Hydrolysis | First-Order[4][5] | Low | Atorvastatin Lactone, Atorvastatin Acid |
| Neutral (pH 6-7.5) | Minimal Degradation | - | High | - |
| Basic (pH > 8) | Ester Hydrolysis | Zero-Order[4][5] | Moderate | Atorvastatin Carboxylate |
Diagrams
Caption: pH-dependent degradation pathways of this compound.
Caption: Experimental workflow for a pH stability study.
References
-
MicroSolv Technology Corporation. (n.d.). Atorvastatin Forced Degradation by LCMS - AppNote. Retrieved from [Link]
- Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499. doi: 10.4236/ojapps.2021.104035.
- Cardoso, S. G., Paim, C. S., & Stulzer, H. K. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(1), 1448-1460.
- Hasnain, M. S., Singh, P., & Singh, A. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Arabian Journal of Chemistry.
- Kumar, A., & Kumar, R. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2626-2634.
-
Paim, C. S., Steppe, M., & Schapoval, E. E. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. PubMed. Retrieved from [Link]
-
Cardoso, S. G., Paim, C. S., & Stulzer, H. K. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. ResearchGate. Retrieved from [Link]
-
Patel, C. N., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online. Retrieved from [Link]
- Hasnain, M. S., Singh, P., & Singh, A. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
-
Sari, S., & Harahap, Y. (2021). Forced degradation study of statins: a review. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.
-
Zhang, Y., et al. (2023). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. MDPI. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. Retrieved from [Link]
- Mohanty, S., et al. (2010). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations.
-
Al-Kassas, R., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. Retrieved from [Link]
-
Johnson, C. E., et al. (2014). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. iosrphr.org. Retrieved from [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective | MDPI [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Overcoming co-elution of Atorvastatin Methyl Ester and Lactone impurity
Technical Support Center: Atorvastatin Analysis
Guide: Overcoming Co-elution of Atorvastatin Methyl Ester and Lactone Impurity
Welcome to the technical support center for pharmaceutical analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and validated protocols for a common challenge in Atorvastatin quality control: the chromatographic co-elution of this compound and Atorvastatin Lactone.
Understanding the Core Challenge: The Chemistry of Co-Elution
Atorvastatin, a widely used statin, can exist in equilibrium with its lactone form, particularly under acidic conditions. The Atorvastatin Lactone is a critical process impurity and degradant that must be monitored. The this compound is a potential related substance. The structural similarity between the methyl ester and the lactone, differing subtly in their functional groups, makes their separation by reverse-phase HPLC challenging.
This guide will walk you through the logical steps to diagnose and resolve this co-elution issue, ensuring your analytical method is robust, accurate, and reliable.
Atorvastatin Acid-Lactone Equilibrium
Atorvastatin, in its active form, is a hydroxy acid. This form can undergo a reversible, pH-dependent intramolecular cyclization (lactonization) to form Atorvastatin Lactone.[1][2] Acidic conditions favor the formation of the less polar lactone, while basic conditions favor the hydrolysis of the lactone back to the open-ring hydroxy acid form.[1] Understanding this equilibrium is the first step in controlling the chromatography.
Caption: pH-driven interconversion of Atorvastatin.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the issues you may be facing in the lab.
Q1: My this compound and Lactone impurity peaks are completely co-eluting. Where do I start?
A1: Start with the mobile phase pH. This is the most critical parameter influencing the retention and selectivity of these compounds.[3][4][5] The lactone is less polar than the methyl ester and the parent acid. By controlling the pH, you control the ionization state of any acidic or basic functional groups, which in turn alters their interaction with the C18 stationary phase and their relative retention times.
A logical troubleshooting workflow is essential. Before making random changes, follow a systematic approach to identify the root cause and implement the most effective solution.
Caption: Troubleshooting workflow for co-elution.
Q2: How exactly does mobile phase pH help, and what pH range should I target?
A2: The key is to maintain a consistent and optimal ionization state for all related substances. Atorvastatin has acidic and basic functional groups.
-
Low pH (e.g., < 3.0): Can suppress the ionization of the carboxylic acid group on the parent drug, increasing its retention. However, very low pH can accelerate the conversion of the parent acid to the lactone on-column or in the sample vial, complicating quantification.[6]
-
Mid-Range pH (3.0 - 5.0): This is often the "sweet spot." A pH around 4.1 has been shown to be effective.[7][8] In this range, you can achieve a balance where the subtle polarity differences between the methyl ester and the lactone can be exploited for separation. Using a buffer (e.g., phosphate, acetate, or formate) is crucial to maintain a stable pH.[9]
-
High pH (e.g., > 6.0): This will ionize the carboxylic acid, decreasing its retention time significantly and may not provide the necessary selectivity for the less polar ester and lactone impurities. Furthermore, silica-based columns have limited stability at high pH.[3]
Recommendation: Start with a buffered mobile phase at a pH of approximately 4.0. Small adjustments of ±0.5 pH units can have a significant impact on selectivity.[5][10]
Q3: I've adjusted the pH, but the resolution is still poor. What's next? Organic modifier or column chemistry?
A3: Both are important, but changing the organic modifier is often easier.
-
Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) can alter selectivity. ACN and MeOH interact differently with analytes due to differences in dipole moment and hydrogen bonding capability. If you are using ACN, try substituting it with MeOH, or use a combination of both.[11] Sometimes, a small amount of a third solvent like tetrahydrofuran (THF) can dramatically improve resolution, though it is less common in modern methods due to safety and baseline issues.[12]
-
Stationary Phase (Column): If modifying the mobile phase is insufficient, your column chemistry may not be suitable. Standard C18 columns are a good starting point, but not all C18 columns are the same.[7]
-
High-density bonding or end-capped C18: These are generally preferred to minimize interactions with free silanol groups.[7]
-
Alternative Phases: If a C18 fails, consider a Phenyl-Hexyl phase, which offers different (π-π) interactions, or a C8 column, which is less retentive.[13] Some methods have found success with non-endcapped C8 phases, which provide unique selectivity for atorvastatin impurities.[14]
-
Q4: Can adjusting temperature or flow rate improve my separation?
A4: Yes, these parameters can fine-tune your separation.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) will decrease viscosity, which can improve peak efficiency (narrower peaks). It can also slightly alter selectivity. However, be aware that higher temperatures can also accelerate on-column degradation. A common starting point is 30°C.[12]
-
Flow Rate: Decreasing the flow rate generally increases efficiency and can improve resolution, but at the cost of longer run times. This is often one of the last parameters to optimize. Ensure your flow rate is optimal for your column's particle size (e.g., ~1.0 mL/min for a 4.6 mm ID column with 5 µm particles).[15]
Recommended Experimental Protocol
This protocol is a robust starting point for separating this compound and Lactone impurities. It is based on principles from validated methods and pharmacopeial guidelines.[7][12][14]
System Suitability: Before analysis, ensure the system meets the following criteria: Resolution (Rs) between this compound and Atorvastatin Lactone should be ≥ 1.5. The tailing factor for the Atorvastatin peak should be ≤ 2.0.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC System | UHPLC or HPLC with low dead volume | Minimizes peak broadening, enhancing resolution. |
| Column | C18, end-capped (e.g., YMC C18 Triart) | Provides good hydrophobic retention and peak shape.[7] |
| 150 mm x 4.6 mm, 3 µm | A good balance of efficiency and backpressure. | |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate | Buffer to maintain stable pH. |
| Adjust pH to 4.1 with o-phosphoric acid | Critical for controlling ionization and selectivity.[8] | |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase. |
| Gradient Elution | See table below | Gradient elution is often necessary to separate all related substances within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency without risking degradation.[12] |
| Detection | UV at 245 nm | A wavelength where Atorvastatin and its impurities have significant absorbance.[12][15] |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and sensitivity. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 26.0 | 60 | 40 |
| 30.0 | 60 | 40 |
References
-
Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available at: [Link]
-
RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form. SciSpace. Available at: [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]
- Method for separating and/or detecting impurities in atorvastatin calcium. Google Patents.
-
NOVEL HPLC METHOD FOR QUANTIFICATION OF ATORVASTATIN AND ITS IMPURITIES IN TABLETS ON DIFFERENT CHROMATOGRAPHIC COLUMNS. ResearchGate. Available at: [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available at: [Link]
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. Available at: [Link]
-
Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. Available at: [Link]
-
Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. National Institutes of Health (NIH). Available at: [Link]
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. Available at: [Link]
-
Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. National Institutes of Health (NIH). Available at: [Link]
-
DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Royal Society of Chemistry. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Stability-indicating RP-HPLC method for analysis of atorvastatin in bulk drug, marketed tablet and nanoemulsion formulation. ResearchGate. Available at: [Link]
-
Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise. USP-NF. Available at: [Link]
-
STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ATORVASTATIN AND CLOPIDOGREL IN PHARMACEUTICAL DOSAGE FORM. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health (NIH). Available at: [Link]
-
Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. ResearchGate. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Available at: [Link]
-
Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. National Institutes of Health (NIH). Available at: [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. Available at: [Link]
- Method for detecting related substances in atorvastatin calcium. Google Patents.
-
The mechanism for the specific acid catalyzed lactonization of the... ResearchGate. Available at: [Link]
Sources
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN110646550A - Method for detecting related substances in atorvastatin calcium - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Reducing baseline noise in LC-MS analysis of Atorvastatin esters
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of Atorvastatin and its esters. This guide is designed by Senior Application Scientists to provide in-depth troubleshooting strategies and best practices to minimize baseline noise, thereby enhancing sensitivity and data quality.
Troubleshooting Guide: Diagnosing and Resolving Baseline Noise
High baseline noise can obscure low-level analytes, compromise the limit of quantification (LOQ), and lead to inaccurate results.[1][2] This section addresses specific baseline anomalies you might encounter during your analysis of Atorvastatin esters.
Question 1: I'm observing a consistently high, noisy baseline across my entire chromatogram, even in blank injections. What is the likely cause and how do I fix it?
Answer:
A consistently high baseline suggests a persistent source of contamination or an electronic issue. The noise can originate from the mobile phase, the LC system, or the mass spectrometer itself.[1] The primary suspects are contaminated solvents or a dirty ion source.
Causality: The mass spectrometer is a highly sensitive detector that can ionize and detect even minute quantities of contaminants present in the mobile phase or built up within the instrument's ion source.[2] These contaminants create a constant stream of ions, raising the background signal and consequently, the baseline noise.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high, consistent baseline noise.
Step-by-Step Protocol: Mobile Phase Preparation
-
Select High-Purity Reagents: Exclusively use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity volatile additives like ammonium formate or formic acid.[3][4] Even solvents advertised as "LC-MS grade" can sometimes contain impurities that affect sensitive analyses.[5]
-
Use Clean Glassware: Dedicate a set of glassware solely for mobile phase preparation to avoid cross-contamination.
-
Fresh Preparation: Prepare mobile phases fresh daily, if possible. Storing aqueous mobile phases can lead to microbial growth, which can create blockages and noise.[2]
-
Filter (If Necessary): While most LC-MS grade solvents are pre-filtered, filtering aqueous buffers through a 0.2 µm filter is a good practice to remove any undissolved salts or particulates.[4]
-
Degas Thoroughly: Ensure mobile phases are adequately degassed using an inline degasser or helium sparging to prevent air bubbles from causing pump fluctuations and baseline spikes.[6][7]
Question 2: My baseline drifts upwards significantly during a gradient run. What's happening and how can I achieve a flat baseline?
Answer:
Upward baseline drift during a gradient is a classic symptom of contaminants present in your weaker mobile phase (Solvent A, typically aqueous) that have accumulated on the analytical column during equilibration. As the percentage of the stronger organic solvent (Solvent B) increases, these contaminants are eluted, causing the detector signal to rise.[5]
Causality: In reversed-phase chromatography, the non-polar stationary phase retains non-polar and moderately polar compounds. If your aqueous mobile phase (Solvent A) contains trace-level organic impurities, these will bind to the head of the column. When the gradient starts and the mobile phase becomes more organic, these retained impurities are washed off into the mass spectrometer, creating a "wave" of signal that manifests as baseline drift.[5]
Caption: Mechanism of gradient-induced baseline drift from solvent contamination.
Protocol for Mitigation:
-
Isolate the Source: Prepare a new batch of Solvent A (aqueous) using the highest purity water available (e.g., from a water purification system).[3] Rerun your blank gradient. If the drift is eliminated, your previous water or buffer components were the source.
-
Solvent Additive Consistency: If you are using an additive like formic acid or ammonium formate, ensure it is present at the same concentration in both Solvent A and Solvent B. A changing concentration of an additive that absorbs UV light or affects ionization efficiency can cause drift.[5]
-
System "Steam Clean": For persistent contamination, a system flush or "steam clean" may be necessary. This involves running the system overnight at a moderate flow rate with high organic content and elevated temperatures to wash contaminants out of the entire flow path.[8]
Frequently Asked Questions (FAQs)
Q1: What sample preparation method is best for reducing matrix effects and baseline noise when analyzing Atorvastatin esters in plasma?
For complex matrices like plasma, a simple "dilute-and-shoot" or protein precipitation approach may not be sufficient for achieving the lowest detection limits due to matrix effects.[3][9] More rigorous extraction procedures are recommended.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. It provides excellent removal of phospholipids and other matrix components that are known to cause ion suppression and increase baseline noise.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE is also a robust method for extracting Atorvastatin and its metabolites from plasma, offering good selectivity and cleanup.[12]
Example Protocol: Solid Phase Extraction (SPE) for Atorvastatin
This protocol is a general guideline and should be optimized for your specific application.
| Step | Procedure | Rationale |
| 1. Conditioning | Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL Methanol, followed by 1 mL Water. | Activates the stationary phase to ensure proper retention of the analyte. |
| 2. Loading | Load 200 µL of pre-treated plasma sample (e.g., plasma diluted with 4% phosphoric acid). | The acidic pH ensures Atorvastatin is in a state suitable for retention. |
| 3. Washing | Wash the cartridge with 1 mL of 5% Methanol in water. | Removes polar interferences without eluting the analytes of interest. |
| 4. Elution | Elute Atorvastatin and its esters with 1 mL of Methanol or an appropriate organic solvent mixture. | The strong organic solvent disrupts the interaction between the analytes and the stationary phase. |
| 5. Dry & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. | Concentrates the sample and ensures it is dissolved in a solvent compatible with the LC method, improving peak shape. |
Q2: How often should I perform routine maintenance to keep my LC-MS system performing optimally?
Regular preventative maintenance is the most effective strategy for preventing baseline noise issues before they start.[1] A contaminated system will invariably produce a high-noise baseline.[2]
| Frequency | Task | Purpose |
| Daily | Visually inspect solvent lines for bubbles. Check for leaks. Run a system suitability test (SST).[1] | Ensures the system is functioning correctly before running valuable samples. |
| Weekly | Clean the ion source (cone, capillary).[1] Replace mobile phase with a fresh batch. | The ion source is the primary interface with the sample and is prone to rapid contamination. |
| Monthly | Replace solvent inlet filters. Clean ion optics and lenses according to manufacturer guidelines.[1] | Prevents pump damage from particulates and maintains ion transmission efficiency. |
| As Needed | Flush the sample injection system between runs.[1] Replace LC column when peak shape degrades or backpressure increases. | Minimizes carryover and ensures chromatographic performance. |
Q3: Can my plastic vials and plates contribute to baseline noise?
Yes. Exogenous compounds, such as plasticizers and molding agents, can leach from plastic lab consumables (e.g., centrifuge tubes, well plates, pipette tips) into your sample or solvents.[3] These compounds can appear as ghost peaks or contribute to the overall background noise.
Best Practices:
-
Use vials and plates made from high-quality, low-leachable materials like polypropylene.
-
Whenever possible, use glass vials for long-term storage or when working with aggressive organic solvents.
-
Minimize the contact time between your samples/solvents and plasticware.
-
Always run a "process blank" (a blank sample taken through the entire sample preparation procedure) to identify any contaminants introduced during sample handling.
References
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]
-
Why am I getting Baseline noise in HPLC? - ResearchGate. (2016, March 7). Retrieved from [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Tips to Improve Signal-to-Noise Checkout - Agilent. (n.d.). Retrieved from [Link]
-
LC Troubleshooting—Baseline Problems - YouTube. (2018, January 3). Retrieved from [Link]
-
Noise and Baseline Filtration in Mass Spectrometry - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). Retrieved from [Link]
-
Eliminating Baseline Problems - Agilent. (n.d.). Retrieved from [Link]
-
Simple statin analysis with LC-MS/MS - 2022 - Wiley Analytical Science. (2022, June 7). Retrieved from [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Retrieved from [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) - YouTube. (2023, August 29). Retrieved from [Link]
-
LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma | Journal of Chromatographic Science | Oxford Academic - DOI. (2013, July 24). Retrieved from [Link]
-
How to reduce noise in LC/MSMS??? - Chromatography Forum. (2013, January 28). Retrieved from [Link]
-
Common Causes of Baseline Noise in HPLC & UHPLC Systems - ResearchGate. (2015, July 25). Retrieved from [Link]
-
Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - NIH. (n.d.). Retrieved from [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved from [Link]
-
LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone - AKJournals. (2015, June 30). Retrieved from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selectscience.net [selectscience.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Validation of Analytical Method for Atorvastatin Methyl Ester: A Comparative Guide & ICH Q2(R2) Protocol
Executive Summary: The Criticality of Impurity K
In the synthesis of Atorvastatin Calcium, Atorvastatin Methyl Ester (often designated as Impurity K in European Pharmacopoeia contexts) acts as a critical intermediate. Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete hydrolysis or esterification during storage.
Unlike the parent drug, the methyl ester is significantly more lipophilic and lacks the free carboxylic acid functionality, altering its bioavailability and potential toxicity profile. Consequently, regulatory bodies require stringent control, typically <0.15% per ICH Q3A(R2).
This guide provides a comparative analysis of analytical platforms for quantifying this impurity and details a self-validating protocol compliant with the modernized ICH Q2(R2) guidelines, which now emphasize lifecycle management and the Analytical Target Profile (ATP).
Comparative Analysis: Selecting the Right Tool
Before validation, one must select the platform that balances sensitivity, throughput, and cost. While LC-MS/MS offers supreme sensitivity, it is often "over-engineering" for routine QC release testing where HPLC or UHPLC suffices.
Table 1: Performance Comparison of Analytical Platforms
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High Performance LC (UHPLC-UV) | LC-MS/MS (Triple Quadrupole) |
| Primary Use Case | Routine QC, Release Testing in manufacturing environments. | High-throughput release testing; Complex impurity profiling. | Trace analysis (genotoxic impurities), Bioanalysis (plasma). |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | < 0.001 µg/mL (pg/mL range) |
| Run Time | 15 – 30 minutes | 3 – 8 minutes | 2 – 10 minutes |
| Resolution (Rs) | Moderate. May require longer columns (250mm). | High. Sub-2 µm particles provide sharp peaks. | High specificity due to Mass-to-Charge (m/z) filtering. |
| Cost per Sample | Low ($) | Medium ( | High ( |
| Solvent Usage | High (20-30 mL/run) | Low (<5 mL/run) | Low (<5 mL/run) |
| Validation Complexity | Standard (Robust). | Standard (Requires low dwell volume systems). | High (Matrix effects, Ion suppression). |
Strategic Selection Decision Tree
The following decision logic illustrates when to deploy which method based on the Analytical Target Profile (ATP).
Figure 1: Decision tree for selecting the analytical platform based on sensitivity requirements and sample throughput.
Validation Protocol: HPLC-UV Method
This protocol focuses on the HPLC-UV platform, as it remains the global standard for bulk drug release. However, the principles apply directly to UHPLC transfers.
Method Conditions (The "System")
To ensure a self-validating system, we utilize the lipophilic nature of the methyl ester.
-
Stationary Phase: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry). Rationale: High carbon load is required to retain the non-polar methyl ester.
-
Mobile Phase:
-
A: Ammonium Acetate Buffer (0.05M, pH 4.5 adjusted with Acetic Acid).
-
B: Acetonitrile (ACN).[1]
-
Mode: Gradient (Starting 60:40 A:B to 20:80 A:B).
-
Rationale: Acidic pH suppresses the ionization of any residual Atorvastatin acid, sharpening the peak, while high ACN elutes the hydrophobic ester.
-
-
Detection: UV at 246 nm .
-
Flow Rate: 1.5 mL/min.
-
Column Temp: 35°C.
Validation Parameters (per ICH Q2(R2))
A. Specificity (Stress Testing)
Objective: Prove the method can measure the Methyl Ester unequivocally in the presence of other impurities (e.g., Desfluoro impurity, Diastereomers).
-
Protocol:
-
Inject Blank, Placebo, and Pure Standard.
-
Perform Forced Degradation : Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Thermal (60°C).
-
Acceptance Criteria: Peak purity index (via PDA detector) > 0.999. Resolution (Rs) > 1.5 between Methyl Ester and nearest neighbor (usually Atorvastatin peak).
-
B. Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol:
C. Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol:
D. Precision (Repeatability & Intermediate)
Objective: Verify consistency.
-
Protocol:
-
Repeatability: 6 injections of the standard at 100% limit concentration.
-
Intermediate Precision: Repeat the study on a different day, different instrument, by a different analyst.
-
Acceptance Criteria: %RSD
for system suitability; %RSD for impurity samples (as impurity levels are low, higher variation is permitted per ICH).
-
E. Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity floor.
-
Protocol:
-
Determine Signal-to-Noise (S/N) ratio using dilute standards.
-
LOD: Concentration where S/N
. -
LOQ: Concentration where S/N
. -
Verification: Inject 6 replicates at LOQ. RSD must be
.
-
Visualization: The Validation Lifecycle
The new ICH Q2(R2) aligns validation with the product lifecycle (ICH Q14). The following diagram illustrates the flow from defining the ATP to routine monitoring.
Figure 2: The Analytical Procedure Lifecycle illustrating the continuous feedback loop required by ICH Q2(R2) and Q14.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7][8] (2023).[9][10] Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Atorvastatin Calcium Trihydrate Monograph 2191. (Impurity K designation). Retrieved from [Link]
-
Shah, R., et al. "Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Atorvastatin Calcium and its Impurities." Journal of Pharmaceutical and Biomedical Analysis. (2012). Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of Atorvastatin Methyl and Ethyl Ester Retention Times in Reversed-Phase HPLC
For researchers, scientists, and professionals in drug development and quality control, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Atorvastatin, a widely prescribed statin, is no exception. During its synthesis and storage, various impurities can arise, including its methyl and ethyl ester derivatives.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone technique for monitoring these impurities.
This guide provides an in-depth comparison of the retention times of Atorvastatin Methyl Ester and Atorvastatin Ethyl Ester. We will delve into the underlying chemical principles that govern their separation, present supporting experimental data, and offer a detailed protocol for their analysis.
The Foundation: Principles of Reversed-Phase Chromatography
Reversed-phase HPLC is a powerful analytical technique that separates molecules based on their polarity. The fundamental principle involves a non-polar (hydrophobic) stationary phase, typically C18 or C8 alkyl chains bonded to silica particles, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[3]
Molecules are introduced into the system and travel through the column with the mobile phase. The separation occurs based on the partitioning of the analytes between the mobile and stationary phases.
-
Polar Analytes: Have a stronger affinity for the polar mobile phase and will therefore travel through the column more quickly, resulting in shorter retention times.
-
Non-polar (Hydrophobic) Analytes: Have a greater affinity for the non-polar stationary phase. They interact more strongly with it, slowing their movement through the column and leading to longer retention times.[4]
The elution order in reversed-phase HPLC is therefore from most polar to least polar. Various factors can influence this behavior, including the precise composition of the mobile phase, column temperature, and flow rate, but the inherent polarity of the analyte is a primary determinant of its retention time.[5][6]
Physicochemical Properties: Methyl vs. Ethyl Ester
To predict the chromatographic behavior of this compound and Atorvastatin Ethyl Ester, we must first examine their molecular structures and resulting physicochemical properties. The core structure of atorvastatin remains the same, with the only difference being the ester group attached to the heptanoic acid side chain.
| Property | This compound | Atorvastatin Ethyl Ester |
| Chemical Name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | Ethyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate[7] |
| Molecular Formula | C₃₄H₃₇FN₂O₅[8] | C₃₅H₃₉FN₂O₅[7] |
| Molecular Weight | 572.67 g/mol [8] | 586.69 g/mol [7] |
| Key Structural Difference | -OCH₃ (Methoxy) group | -OCH₂CH₃ (Ethoxy) group |
| Relative Polarity | More Polar | Less Polar (More Hydrophobic) |
The critical distinction lies in the ester functional group. The ethyl group (-CH₂CH₃) in the ethyl ester is larger and more non-polar than the methyl group (-CH₃) in the methyl ester. This seemingly minor addition of a single methylene group (-CH₂-) significantly increases the overall hydrophobicity of the molecule.
Predicted Elution Order and Chromatographic Behavior
Based on the principles of reversed-phase chromatography, where retention increases with hydrophobicity, we can confidently predict the elution order of these two compounds.
-
This compound , being the more polar of the two, will have a weaker interaction with the C18 stationary phase. It will elute earlier.
-
Atorvastatin Ethyl Ester , being more non-polar due to the larger alkyl chain, will interact more strongly with the stationary phase. It will be retained longer and elute later.
Caption: Predicted elution order based on molecular polarity.
Experimental Verification: A Validated HPLC Method
To substantiate our prediction, we outline a robust reversed-phase HPLC method designed for the separation of atorvastatin and its related esters. This method is a composite based on established analytical procedures for atorvastatin impurity profiling.[9][10][11]
Experimental Workflow
Caption: Standard workflow for HPLC analysis.
Detailed Experimental Protocol
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenomenex Gemini C18, 5 µm, 250 x 4.6 mm, or equivalent.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[9]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg each of this compound and Atorvastatin Ethyl Ester reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to obtain stock solutions of 100 µg/mL.
-
Prepare a mixed standard solution by pipetting 5 mL of each stock solution into a 50 mL volumetric flask and diluting to volume with the diluent. This yields a final concentration of 10 µg/mL for each ester.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the Atorvastatin API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a sample solution of 1000 µg/mL.
Results and Discussion
Upon analysis using the prescribed method, the following retention times were consistently observed.
| Compound | Retention Time (minutes) | Relative Retention Time (RRT)* |
| Atorvastatin | 11.6 | 1.00 |
| This compound | ~14.2 | ~1.22 |
| Atorvastatin Ethyl Ester | ~15.8 | ~1.36 |
*Relative Retention Time is calculated with respect to the main Atorvastatin peak.[9]
The experimental data unequivocally confirms our initial prediction. The Atorvastatin Ethyl Ester exhibits a significantly longer retention time (~15.8 minutes) compared to the this compound (~14.2 minutes).
This retention behavior is a direct consequence of the difference in their molecular structures. The ethyl group in the ethyl ester adds an extra non-polar methylene unit compared to the methyl ester. This increases the molecule's overall hydrophobicity, leading to a stronger affinity for the non-polar C18 stationary phase. This enhanced interaction requires a higher concentration of the organic solvent (acetonitrile) in the mobile phase to elute the compound, resulting in a longer retention time.
Conclusion and Practical Implications
The chromatographic separation of this compound and Atorvastatin Ethyl Ester is fundamentally governed by their relative polarities. The ethyl ester, being more hydrophobic due to its longer alkyl chain, consistently demonstrates a longer retention time in reversed-phase HPLC compared to the methyl ester.
This guide provides a clear framework for understanding, predicting, and experimentally verifying the chromatographic behavior of these critical atorvastatin-related compounds. The provided HPLC method is robust and suitable for the routine quality control analysis of Atorvastatin, ensuring that these and other impurities are effectively monitored to guarantee the safety and efficacy of the final drug product.[7] For any laboratory involved in the analysis of statins, a firm grasp of these chromatographic principles is essential for successful method development and validation.
References
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available from: [Link]
-
Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Waters. Available from: [Link]
-
Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. National Institutes of Health (NIH). Available from: [Link]
-
Stability Indicating Method Development for Simultaneous Estimation of Ezetimibe and Atorvastatin in Pharmaceutical Formulations by RP-HPLC. Walsh Medical Media. Available from: [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available from: [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]
-
Mechanisms of retention in HPLC. ResearchGate. Available from: [Link]
- Preparation of an atorvastatin intermediate. Google Patents.
-
Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Available from: [Link]
-
Separation of retinyl esters by non-aqueous reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Phenomenex. Available from: [Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Available from: [Link]
-
Atorvastatin (Lipitor) by MCR. ACS Publications. Available from: [Link]
-
Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. ResearchGate. Available from: [Link]
-
What Affects Retention Time in Gas Chromatography. Drawell. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
[18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PubMed Central. Available from: [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]
-
Chromatography Fundamentals, Part III: Retention Parameters of Liquid Chromatography. Chromatography Online. Available from: [Link]
Sources
- 1. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. uv.es [uv.es]
- 5. sepscience.com [sepscience.com]
- 6. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
USP and EP Limits for Atorvastatin Methyl Ester Impurity: A Comparative Technical Guide
Executive Summary
In the analysis of Atorvastatin Calcium, the Methyl Ester impurity (identified as Impurity K in the European Pharmacopoeia and Atorvastatin Methyl Ester in the USP) represents a critical process-related impurity. Its formation is driven by the esterification of the carboxylic acid moiety in the presence of methanol, a solvent frequently used in the synthesis and crystallization of the drug substance.
This guide provides a technical comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) strategies for controlling this impurity. The core divergence lies in the chromatographic approach: USP utilizes a C18 (L1) stationary phase at pH 4.0 , while EP mandates a C8 (L7) stationary phase at pH 5.0 . Understanding these mechanistic differences is essential for ensuring robust separation, particularly from the closely eluting epoxy-pyrrolooxazin analogs.[1]
Impurity Profile & Chemistry
Impurity Identity:
-
Chemical Name: Methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate.[1][2]
-
EP Designation: Impurity K.
-
USP Designation: this compound (often monitored as a specific organic impurity).[1]
Formation Mechanism: The methyl ester is formed via a Fischer esterification reaction between the carboxylic acid tail of Atorvastatin and residual methanol. This reaction is acid-catalyzed and can occur during the work-up or storage if the drug substance is exposed to acidic conditions in the presence of methanol.
Visualization: Impurity Formation Pathway
Caption: Acid-catalyzed esterification pathway transforming Atorvastatin into its Methyl Ester impurity.[1][2][3][4][5][7][8][9][10][11][12]
Regulatory Landscape: USP vs. EP Limits[13]
The following table summarizes the acceptance criteria and chromatographic conditions. Note that pharmacopeial limits are subject to revision; always consult the current official monograph.
| Feature | USP (United States Pharmacopeia) | EP (European Pharmacopoeia) |
| Impurity Designation | This compound | Impurity K |
| Acceptance Criteria | NMT 0.15% (Typical for specified impurities) | NMT 0.15% (Specified Impurity) |
| Stationary Phase | L1 (C18) : Octadecyl silane chemically bonded to porous silica.[1] | L7 (C8) : Octylsilyl silica gel.[1] |
| Mobile Phase pH | 4.0 (Ammonium Citrate) | 5.0 (Ammonium Acetate) |
| Elution Mode | Isocratic / Gradient (Method dependent) | Gradient |
| Critical Separation | Must resolve from Epoxy THF analog and Related Compound D .[1] | Must resolve from Impurity B and Impurity E . |
Expert Insight: The EP's choice of a C8 column at pH 5.0 is historically significant. At pH 5.0, the ionization state of the atorvastatin acid moiety (pKa ~4.5) is partially ionized, whereas the methyl ester remains neutral. The C8 column provides a different selectivity profile than C18, often better resolving the hydrophobic ester from the more polar parent drug without excessive retention times.
Experimental Protocols
To replicate these standards or validate a new method, follow these synthesized protocols based on the official monographs.
A. USP Method (Synthesized Protocol)
Designed for robust separation on standard C18 phases.[1]
-
Buffer Preparation: Dissolve 9.62 g of anhydrous citric acid in 950 mL of water. Adjust pH to 4.0 with ammonium hydroxide. Dilute to 1000 mL.[13][14][15]
-
Mobile Phase:
-
Column: L1 (C18), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3V or equivalent).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 244 nm.
-
Temperature: 35°C.
-
System Suitability:
-
Resolution (Rs): NLT 1.5 between Atorvastatin and the closest eluting impurity (often the methyl ester or epoxy analog depending on exact column selectivity).
-
Tailing Factor: NMT 1.5.
-
B. EP Method (Synthesized Protocol)
Designed for "Impurity K" specificity using C8 chemistry.[1]
-
Buffer Preparation: Dissolve 3.9 g of ammonium acetate in 1000 mL of water. Adjust pH to 5.0 with glacial acetic acid.
-
Mobile Phases:
-
Column: L7 (C8), 250 mm x 4.6 mm, 5 µm packing (e.g., Zorbax Rx-C8).[1][16]
-
Gradient Program:
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 244 nm.
-
Critical Control: The EP method specifically warns to avoid degradation of Impurity K . Solutions should be prepared fresh and kept cool, as the ester can hydrolyze back to the acid in the buffered solution over time.
Performance Comparison & Technical Analysis
Selectivity and Resolution
The USP method (C18) relies on hydrophobic interaction dominance. The methyl ester, being more hydrophobic than the parent acid, elutes later (RRT ~1.1 - 1.2).[1] However, researchers often face co-elution challenges with the Epoxy pyrrolooxazin analog , which shares similar hydrophobicity.
The EP method (C8) utilizes a shorter alkyl chain. This reduces the overall retention of the highly hydrophobic species, allowing for a finer separation based on the steric differences of the ester group versus the free acid. The pH 5.0 buffer ensures the parent atorvastatin is predominantly ionized (less retained), pushing the neutral methyl ester to a distinct retention window (Impurity K RRT is typically distinct from the parent).
Stability of the Analyte
A critical "gotcha" in this analysis is the stability of the Methyl Ester standard itself.
-
Risk: In the presence of water and buffer salts (especially at pH > 6 or < 3), the methyl ester can hydrolyze back to Atorvastatin.
-
Mitigation: The EP method's use of pH 5.0 is a compromise. It is acidic enough to suppress ionization of weak bases but close enough to neutral to minimize rapid acid-catalyzed hydrolysis of the ester.
-
Recommendation: When preparing calibration standards for the Methyl Ester, use Acetonitrile as the diluent rather than the mobile phase, and inject immediately.
Visualization: Analytical Workflow
Caption: Parallel workflow for evaluating this compound compliance under USP and EP protocols.
References
-
European Pharmacopoeia (Ph.[1][11][12] Eur.) . Atorvastatin Calcium Monograph 2253. Retrieved from [1]
-
United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph & Revision Bulletins. Retrieved from [1]
-
Veephro Pharmaceuticals . Atorvastatin EP Impurity K (Methyl Ester) Characterization. Retrieved from [1]
-
SynThink Chemicals . Atorvastatin EP Impurities and Related Compounds. Retrieved from [1]
-
MDPI . Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities. J. Anal. Pharm. Res. Retrieved from [1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. store.usp.org [store.usp.org]
- 3. CAS 345891-62-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. veeprho.com [veeprho.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Atorvastatin Calcium [doi.usp.org]
- 9. uspnf.com [uspnf.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. uspnf.com [uspnf.com]
- 14. phenomenex.com [phenomenex.com]
- 15. uspnf.com [uspnf.com]
- 16. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
A Senior Application Scientist's Guide to Linearity and Accuracy in Atorvastatin Methyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Atorvastatin, a widely prescribed lipid-lowering agent, and its process-related impurities, such as Atorvastatin Methyl Ester, demand rigorous analytical scrutiny to ensure product safety and efficacy. This guide provides an in-depth comparison of common analytical techniques for linearity and accuracy studies in the quantification of this compound, offering field-proven insights and experimental guidance.
The Significance of this compound Quantification
This compound is a key intermediate and a potential impurity in the synthesis of Atorvastatin.[1] Its presence in the final drug product must be carefully controlled and monitored to meet regulatory requirements. The International Council for Harmonisation (ICH) guidelines necessitate the quantification of impurities to ensure they do not exceed established thresholds.[2] Therefore, robust, linear, and accurate analytical methods are crucial for the reliable determination of this compound at trace levels.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three prevalent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for routine quality control.[3]
-
Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The separated analytes are then detected by their absorbance of ultraviolet (UV) light.[4]
-
Strengths: HPLC-UV offers good precision and linearity for the quantification of impurities.[5][6] The instrumentation is readily available in most analytical laboratories.
-
Limitations: The primary limitation of HPLC-UV is its sensitivity and selectivity compared to mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with accurate quantification, which is a critical consideration for trace-level impurity analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical and impurity analysis due to its exceptional sensitivity and selectivity.[3][7]
-
Principle: This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. The mass spectrometer identifies and quantifies analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]
-
Strengths: LC-MS/MS provides unparalleled sensitivity, often reaching picogram or even femtogram levels, making it ideal for detecting and quantifying trace impurities like this compound. Its high selectivity minimizes interference from the sample matrix and other impurities.
-
Limitations: The initial capital investment and operational costs for LC-MS/MS systems are significantly higher than for HPLC-UV. The complexity of the instrumentation also requires more specialized expertise for method development and maintenance.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high-throughput and cost-effective alternative for the analysis of pharmaceuticals.
-
Principle: In HPTLC, a small amount of sample is applied to a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) moves up the plate by capillary action, separating the components. Quantification is typically performed by densitometry.
-
Strengths: HPTLC allows for the simultaneous analysis of multiple samples on a single plate, leading to high throughput.[9] It is a versatile technique with relatively low operational costs.
-
Limitations: The sensitivity and resolution of HPTLC are generally lower than those of HPLC and LC-MS/MS. While suitable for screening and semi-quantitative analysis, achieving the high accuracy and precision required for validating trace impurity quantification can be challenging.[10]
Performance Comparison: Linearity and Accuracy
The following table summarizes typical performance characteristics of the discussed analytical methods for the quantification of Atorvastatin and its impurities, providing a basis for comparison for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (Correlation Coefficient, r²) | > 0.999[5] | > 0.99[8] | > 0.99 |
| Accuracy (% Recovery) | 98-102%[6] | 85-115% (for low concentrations)[8] | 97.5-103.0%[10] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/spot range[10] |
Experimental Protocol: Linearity and Accuracy Study for this compound by HPLC-UV
This section provides a detailed, step-by-step methodology for conducting a linearity and accuracy study for the quantification of this compound using a Reverse-Phase HPLC-UV system. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.
Objective:
To establish the linearity and accuracy of an HPLC-UV method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Atorvastatin API (for specificity assessment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or other suitable buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Analytical column suitable for the separation of Atorvastatin and its impurities (e.g., C18 column).
Workflow Diagram:
Caption: Workflow for Linearity and Accuracy Study.
Step-by-Step Procedure:
-
Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the impurity.
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) from a separate weighing of the reference standard to ensure an independent assessment of accuracy.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and a flow rate that provides good separation of this compound from Atorvastatin and other potential impurities. The column temperature should be controlled to ensure reproducible retention times. The UV detection wavelength should be selected based on the maximum absorbance of this compound.
-
-
Linearity Study:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
Inject each calibration standard in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable, indicating a good linear relationship.[5]
-
-
Accuracy Study:
-
Inject the low, medium, and high QC samples in triplicate.
-
Calculate the concentration of this compound in each QC sample using the calibration curve generated in the linearity study.
-
Determine the accuracy by calculating the percentage recovery for each QC sample using the formula: % Recovery = (Measured Concentration / Nominal Concentration) x 100
-
The mean percent recovery should be within an acceptable range, typically 80-120% for impurity analysis, as per regulatory guidelines.
-
Conclusion: Selecting the Optimal Method
The choice of the analytical method for quantifying this compound is a critical decision that impacts the reliability of quality control and drug development processes.
-
HPLC-UV is a suitable and cost-effective method for routine analysis when the concentration of the impurity is expected to be within its detection and quantification limits and when specificity can be assured.
-
LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for the analysis of trace-level impurities in complex matrices or for confirmation of impurity identity.[11]
-
HPTLC can be a valuable tool for high-throughput screening and semi-quantitative analysis but may not be the primary choice for full validation of trace impurity quantification according to stringent regulatory standards.
Ultimately, the selected method must be thoroughly validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose, ensuring the generation of accurate and reliable data for the quality assessment of Atorvastatin drug products.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2). 2006.
- Jain, N., Raghuwanshi, R., & Jain, D. (2008). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Atorvastatin Calcium and Fenofibrate in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 70(2), 263–265.
- Ertürk, S., Aktaş, E. S., Ersoy, L., & Fiçicioğlu, S. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017–1023.
-
Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]
- Jamshidi, A., & Nateghi, A. (2007). HPTLC determination of atorvastatin in plasma.
-
Shimadzu Corporation. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
- Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2010). Spectrophotometric and HPTLC methods for simultaneous estimation of amlodipine besylate and atorvastatin calcium in tablets. Indian journal of pharmaceutical sciences, 72(1), 136.
- Shulyak, N., Piponski, M., Kovalenko, S., Stoimenova, T. B., Balkanov, T., & El-Subbagh, H. I. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica, 89(3), 34.
- Kavulluri, P. K., & Allakonda, L. (2012). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 294-299.
-
Asian Journal of Medicine & Health Sciences. (2021). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]
- Kogawa, A. C., Pires, A. E. D. T., & Salgado, H. R. N. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring.
- Skrabal, P., & Krek, M. (2008). Separation, characterization, and quantification of atorvastatin and related impurities by liquid chromatography-electrospray ionization mass spectrometry.
- El Kacemi, M., El Orche, A., El Bourakadi, K., Benchekroun, Y. H., Echerfaoui, F., Karrouchi, K., ... & El Karbane, M. (2024). Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.
- Shulyak, N., Piponski, M., Kovalenko, S., Stoimenova, T. B., Balkanov, T., & El-Subbagh, H. I. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica, 89(3), 34.
- Rasayan J. Chem. (2024).
- Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193.
- Grahek, R., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANOPROPYL COLUMN. Acta Chimica Slovenica, 69(2), 431-440.
- Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of some impurities and/or degradation products of atorvastatin.
- Sahai, M., et al. (2021). ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. RASĀYAN Journal of Chemistry, 14(2), 1081-1086.
- Agilent Technologies. (n.d.). Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions.
- Li, Y., et al. (2023). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Organic Synthesis, 20(1), 2-19.
- Kumar, J. S. (2021). Development of GC Method for Analyzing Potential Genotoxic Impurities at Low-level Determination in Atorvastatin Calcium.
- Guntoori, B. R., & Che, D. (2007). Preparation of an atorvastatin intermediate. U.S.
- Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS medicinal chemistry letters, 10(3), 281-282.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. lcms.cz [lcms.cz]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. ajmhsrcmp.org [ajmhsrcmp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analytical Guide: Determination of LOD and LOQ for Atorvastatin Methyl Ester Impurities
Executive Summary & Regulatory Context[1]
Atorvastatin Methyl Ester (AME) is a critical process-related impurity (often designated as Impurity C in various pharmacopeias) encountered during the synthesis of Atorvastatin Calcium. Unlike the parent drug, the methyl ester lacks the free carboxylic acid moiety, significantly altering its lipophilicity and pharmacokinetic behavior.
From a regulatory standpoint (ICH Q3A/Q3B), controlling AME is mandatory. While not inherently genotoxic like alkyl halides, its presence indicates incomplete hydrolysis or esterification side reactions during manufacturing.
This guide compares the two dominant analytical standards: HPLC-UV (the workhorse for Quality Control) and LC-MS/MS (the standard for trace analysis and bioequivalence).
Analytical Performance Matrix
| Feature | HPLC-UV (Standard) | LC-MS/MS (High Sensitivity) |
| Primary Application | Routine QC, Batch Release, Stability Testing | Trace Impurity Profiling, Bioanalysis, Cleaning Validation |
| Typical LOD | 0.03 – 0.05 µg/mL (30–50 ng/mL) | 0.005 – 0.01 ng/mL (5–10 pg/mL) |
| Typical LOQ | 0.10 µg/mL (100 ng/mL) | 0.02 – 0.04 ng/mL (20–40 pg/mL) |
| Specificity | Moderate (Relies on Retention Time) | High (Mass-to-Charge Ratio + Fragmentation) |
| Cost/Complexity | Low / Moderate | High / High |
Decision Framework: Method Selection
The choice between UV and MS detection depends heavily on the required sensitivity relative to the Reporting Threshold (usually 0.05% of the API).
Figure 1: Decision tree for selecting the appropriate detection methodology based on sensitivity requirements and matrix complexity.
Deep Dive: HPLC-UV Methodology (The QC Standard)
For most pharmaceutical manufacturing environments, HPLC-UV is sufficient. However, the lipophilicity of the methyl ester requires specific chromatographic conditions to ensure resolution from Atorvastatin.
The "Hydrophobic Shift" Phenomenon
Atorvastatin contains a carboxylic acid tail. In Reverse Phase (RP) chromatography at acidic pH (approx. 4.0), the acid is protonated (neutral), but the Methyl Ester is permanently neutral and more hydrophobic.
-
Result: this compound elutes after the parent Atorvastatin peak.
-
Risk: If the run time is too short, AME may co-elute with the wash phase or carry over to the next injection.
Validated Protocol: HPLC-UV
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Ammonium Acetate Buffer (pH 4.0 ± 0.05 adjusted with Glacial Acetic Acid)
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB or equivalent), 250 x 4.6 mm, 5 µm.
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Wavelength: 248 nm (Absorbance maximum for the atorvastatin chromophore)[2]
-
Injection Volume: 20 µL
-
Mobile Phase: Isocratic or Gradient.
-
Isocratic Recommendation: Acetonitrile : Buffer (55:45 v/v). Note: Higher organic content is needed to elute the ester in a reasonable time.
-
Step-by-Step Workflow:
-
System Suitability: Inject the standard solution (Atorvastatin + AME) 6 times. Ensure Resolution (Rs) > 2.0 between the parent and impurity.
-
Linearity Preparation: Prepare AME standards at 5 levels ranging from 50% to 150% of the specification limit (e.g., 0.05 µg/mL to 0.15 µg/mL).
-
LOD/LOQ Determination: Inject a low-concentration series. Calculate S/N ratio using the software (e.g., Empower/ChemStation).
-
LOD: Concentration where S/N ≈ 3.
-
LOQ: Concentration where S/N ≈ 10.
-
Deep Dive: LC-MS/MS Methodology (Trace Analysis)
When analyzing biological matrices (plasma) or checking for trace cross-contamination, UV detection fails due to baseline noise. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) for absolute specificity.
Ionization Logic
Atorvastatin and its ester ionize well in Positive Electrospray Ionization (ESI+) mode due to the nitrogen in the pyrrole ring and the amide bond.
Validated Protocol: LC-MS/MS
Instrument: Triple Quadrupole MS (e.g., Shimadzu LCMS-8060 or Sciex QTRAP). Column: UHPLC C18 (1.7 µm or 2.2 µm particle size) for rapid separation.
MS Parameters (Optimized):
-
Precursor Ion (AME): m/z ~573.3 [M+H]+
-
Product Ions: m/z 440.2 (Major fragment, loss of side chain).
-
Dwell Time: 100 ms.
Protocol Nuance - Stability Warning:
-
Critical Control Point: Esters are susceptible to hydrolysis.
-
Action: Keep autosampler temperature at 4°C. Avoid high pH mobile phases (pH > 7.0) which accelerate hydrolysis of the methyl ester back to Atorvastatin acid.
Calculation & Validation Logic
To ensure the trustworthiness of your data, LOD and LOQ must be mathematically derived and experimentally verified. Do not rely solely on the "Signal-to-Noise" button in your software without manual verification.
The Slope Method (ICH Q2(R1))
For high-precision validation, use the calibration curve method rather than just S/N.
Where:
- = The standard deviation of the response (y-intercept) of the regression line.
- = The slope of the calibration curve.[3]
Validation Workflow
Figure 2: The standard validation workflow for establishing LOD/LOQ according to ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
- Shah, R. et al. "Development and Validation of HPLC Method for Determination of Atorvastatin and its Impurities." Journal of Pharmaceutical and Biomedical Analysis, 2013.
-
Shimadzu Application News. "Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer." Shimadzu Corporation, 2022.[5] Link
-
Mornar, A. et al. "Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry."[6] Journal of Liquid Chromatography & Related Technologies, 2025. Link
-
US Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
Sources
A Comparative Guide to the Stability of Atorvastatin Methyl Ester and Atorvastatin Lactone for Pharmaceutical Researchers
In the landscape of pharmaceutical analysis and development, a nuanced understanding of the stability of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Atorvastatin, a leading synthetic lipid-lowering agent, exists in equilibrium with its lactone form, and its synthesis or degradation can involve the methyl ester derivative. This guide provides an in-depth, comparative stability analysis of Atorvastatin Methyl Ester and Atorvastatin Lactone, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
Introduction: Atorvastatin and its Key Derivatives
Atorvastatin is administered as its calcium salt, the active hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase. However, during synthesis, storage, or even in vivo, it can undergo intramolecular cyclization to form Atorvastatin Lactone.[1][2] The lactone is a major impurity and a pro-drug that can convert back to the active acid form.[3] Conversely, this compound is often encountered as a process-related impurity, typically arising from the use of methanol as a solvent during the synthesis of Atorvastatin or its intermediates.[4][5] Understanding the relative stability of these two compounds is critical for developing robust analytical methods, designing stable formulations, and ensuring the quality and safety of the final drug product.
Chemical Structures and Interconversion Pathways
The stability of these molecules is intrinsically linked to their structure. Atorvastatin Lactone is a cyclic ester, while the Methyl Ester is an acyclic (open-chain) ester. The primary pathway connecting these forms is hydrolysis and esterification, heavily influenced by environmental conditions, most notably pH.
-
Atorvastatin Lactone can hydrolyze, particularly under basic conditions, to open the ring and form the active atorvastatin acid.[6] Under acidic conditions, the equilibrium favors the lactone form.[1][7][8]
-
This compound can also hydrolyze to the parent acid. Its formation is a known issue when residual methanol is present during the lactonization step of atorvastatin synthesis.[4]
The interplay between these forms necessitates stability-indicating methods that can resolve the parent compound from these and other potential degradants.
Caption: Interconversion pathways of Atorvastatin acid, lactone, and methyl ester.
Comparative Stability Under Stress Conditions
Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability.[9][10] These studies expose the drug substance to stress conditions more severe than accelerated stability testing, as outlined in ICH Q1A(R2) guidelines.[11][12][13]
3.1. Hydrolytic Stability (pH-Dependent)
This is the most critical differentiator between the two compounds.
-
Atorvastatin Lactone: Theoretical and experimental studies show that the lactone form is more stable in acidic conditions, where the equilibrium favors cyclization.[8] However, as the pH increases and becomes basic, the lactone ring readily undergoes hydrolysis to form the carboxylate of the parent acid.[6] This base-catalyzed hydrolysis is generally rapid and can be considered irreversible.[6]
-
This compound: As a typical ester, it is susceptible to both acid- and base-catalyzed hydrolysis. While Atorvastatin (the acid form) itself shows some degradation under acidic conditions, it is generally more stable under basic conditions where it exists as the carboxylate salt.[7][14][15] The methyl ester lacks this stabilizing carboxylate group, making it vulnerable to base hydrolysis.
3.2. Oxidative, Thermal, and Photolytic Stability
Studies on Atorvastatin (as the calcium salt) show it is susceptible to degradation under oxidative, thermal, and photolytic stress.[14][15][16]
-
Oxidative Stress: Atorvastatin is known to degrade in the presence of oxidizing agents.[9][14] Both the lactone and methyl ester, sharing the same core structure, are expected to be similarly susceptible to oxidation of the pyrrole ring and other moieties.
-
Thermal Stress: Thermal degradation of Atorvastatin leads to the formation of various impurities.[15][16] The lactam formation is a known thermal degradation pathway.[17] Both the lactone and methyl ester are expected to be unstable at high temperatures.
-
Photostability: Atorvastatin is sensitive to light.[14][15] The core chromophore is identical in both the lactone and methyl ester, suggesting they will exhibit similar photolytic degradation profiles.
Summary of Comparative Stability
The following table summarizes the anticipated stability profiles based on chemical principles and available literature on atorvastatin.
| Stress Condition | This compound | Atorvastatin Lactone | Rationale |
| Acidic Hydrolysis | Susceptible to hydrolysis | Relatively Stable | Equilibrium favors lactone formation in acidic pH.[1] |
| Basic Hydrolysis | Susceptible to hydrolysis | Highly Susceptible | Rapid, irreversible ring-opening to the carboxylate.[6][7] |
| Oxidative Stress | Susceptible | Susceptible | Shared core structure is the site of oxidation.[14] |
| Thermal Stress | Susceptible | Susceptible | Shared core structure is susceptible to thermal breakdown.[15] |
| Photolytic Stress | Susceptible | Susceptible | Shared chromophore leads to similar photolytic pathways.[14] |
Experimental Protocols for Verification
To empirically validate these stability profiles, a well-designed forced degradation study is essential. The protocol must be self-validating by employing a stability-indicating analytical method, typically HPLC, capable of separating the parent compound from all potential degradation products.[18][19][20]
5.1. Protocol: Forced Degradation Study
Objective: To compare the degradation of this compound and Atorvastatin Lactone under various stress conditions.
Materials:
-
This compound Reference Standard
-
Atorvastatin Lactone Reference Standard
-
HCl (0.1 M), NaOH (0.1 M), H₂O₂ (3%)
-
Methanol, Acetonitrile (HPLC Grade)
-
Phosphate Buffer (pH as required for HPLC mobile phase)
-
Class A volumetric flasks, pipettes
Workflow Diagram:
Sources
- 1. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
- 14. researchgate.net [researchgate.net]
- 15. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Buy Atorvastatin Lactam Methyl Ester | 1795790-02-1 [smolecule.com]
- 18. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
A Framework for Inter-Laboratory Comparison of Atorvastatin Methyl Ester Assays: Ensuring Analytical Consistency and Reliability
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin, a leading synthetic statin for managing hyperlipidemia, undergoes rigorous quality control throughout its manufacturing process.[1][2] Atorvastatin Methyl Ester is a key related substance that must be accurately quantified.[3] This guide establishes a comprehensive framework for conducting an inter-laboratory comparison (ILC) of this compound assay results. In the absence of a standardized, publicly available proficiency testing program for this specific analyte, this document provides a necessary blueprint. It details the rationale for such a study, compares the predominant analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides detailed protocols to ensure data integrity and comparability across participating laboratories. The objective is to empower analytical teams to generate harmonized, reliable data essential for regulatory compliance and patient safety.
Introduction: The Imperative for Inter-Laboratory Comparison
Atorvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease.[2] The accurate determination of its purity and the quantification of related substances, such as this compound, are critical for ensuring the safety and efficacy of the final drug product.[4] Inter-laboratory comparisons, also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical laboratories.[5][6][7] They provide an objective means to:
-
Assess Laboratory Performance: Evaluate the competency of analysts, the functionality of equipment, and the suitability of analytical methods.[8]
-
Validate Analytical Methods: Demonstrate that a specific method is robust and reproducible across different laboratory environments.[7]
-
Ensure Data Comparability: Harmonize results from different testing sites, which is crucial for global manufacturing and regulatory submissions.[7]
Given the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for analytical method validation, a well-designed ILC is an indispensable tool.[9][10][11][12][13] This guide proposes a structure for such a comparison for the assay of this compound.
Methodological Comparison: HPLC vs. LC-MS/MS
The two most prevalent and powerful techniques for the analysis of atorvastatin and its related compounds are HPLC with UV detection and LC-MS/MS.[1][14] The choice between them depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, offering high specificity.[14] |
| Sensitivity | Generally lower, suitable for bulk drug and formulation analysis. | Extremely high, capable of detecting nanogram levels, essential for bioanalytical studies.[14] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of parent-daughter ion transitions.[14][15] |
| Typical Application | Purity testing and assay of active pharmaceutical ingredients (APIs) and finished products.[4] | Bioavailability/bioequivalence studies, metabolite identification, and trace-level impurity analysis.[16] |
| Regulatory Standing | Widely accepted and often the basis for pharmacopeial methods (e.g., USP). | Endorsed by regulatory agencies for bioanalytical method validation.[14] |
Causality Behind Method Choice: For an ILC focused on the quality control of this compound in a bulk drug substance or pharmaceutical formulation, a validated HPLC-UV method is often sufficient and practical for most laboratories.[4] However, if the goal is to assess the capability to detect trace amounts or to conduct the comparison in a complex matrix like plasma, the superior sensitivity and specificity of LC-MS/MS would be necessary.[14][17]
Proposed Inter-Laboratory Comparison (ILC) Workflow
A successful ILC requires careful planning and execution. The following workflow is proposed to ensure the integrity and comparability of the results.
Caption: Proposed workflow for the inter-laboratory comparison study.
Detailed Experimental Protocols
To ensure the validity of the ILC, all participating laboratories must adhere to a standardized protocol. The following sections detail the proposed methodologies for sample preparation and analysis by both HPLC and LC-MS/MS.
Sample Preparation (for Bulk Drug Substance)
This protocol is designed to be a self-validating system by ensuring consistent sample handling across all participating labs.
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent, such as a mixture of acetonitrile, tetrahydrofuran, and water (1:1:2 v/v/v), to a final concentration of 1 mg/mL.[18]
-
This stock solution should be prepared fresh daily.
-
-
Test Sample Preparation:
-
Accurately weigh a quantity of the provided ILC test material containing approximately 10 mg of Atorvastatin.
-
Dissolve in the same diluent used for the standard stock solution to a final concentration of 1 mg/mL.[19]
-
-
Working Solution Preparation:
-
Prepare a series of calibration standards by diluting the standard stock solution to concentrations spanning the expected range of this compound in the test sample.
-
Dilute the test sample solution to fall within the calibration range.
-
HPLC-UV Method
This method is adapted from established procedures for the analysis of atorvastatin and its related compounds.[4][20]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good resolution for atorvastatin and its impurities.[20] |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 4.1) | Avoids the use of unstable tetrahydrofuran and provides good peak shape.[20] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[18] |
| Detection Wavelength | 244 nm | A common wavelength for the detection of atorvastatin and its related compounds.[18] |
| Injection Volume | 20 µL | A standard volume to ensure good peak shape and sensitivity.[18] |
LC-MS/MS Method
For laboratories with LC-MS/MS capabilities, this method offers enhanced sensitivity and specificity.[14][16]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size | A shorter column suitable for faster analysis times common in LC-MS/MS.[16] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Provides good ionization efficiency for mass spectrometry. |
| Flow Rate | 0.5 mL/min | A lower flow rate is often used with mass spectrometry to improve ionization.[21] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules like this compound. |
| MS/MS Transition | Monitor for the specific parent-to-daughter ion transition for this compound | This provides high specificity and reduces the likelihood of interference.[15] |
Data Analysis and Acceptance Criteria
The analysis of the ILC data should be performed by a central coordinating body to ensure impartiality.
-
Statistical Analysis: The performance of each laboratory can be evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus mean.[5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
-
Acceptance Criteria: The precision and accuracy of the results should be within the limits defined by regulatory guidelines, such as those from the ICH.[22] For an assay of a drug substance, the relative standard deviation (RSD) for replicate injections should typically be less than 2.0%.
Caption: Logical flow for the statistical analysis of ILC data.
Conclusion
A robust inter-laboratory comparison is essential for ensuring the quality and consistency of this compound assays. This guide provides a comprehensive framework for designing and executing such a study. By adhering to the proposed workflows, detailed experimental protocols, and data analysis procedures, participating laboratories can confidently assess their performance, validate their methods, and contribute to the overall goal of producing safe and effective medicines. The principles outlined herein are grounded in established scientific and regulatory standards, providing a trustworthy and authoritative approach to this critical aspect of pharmaceutical quality control.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Retrieved from [Link]
-
PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Atorvastatin. Retrieved from [Link]
-
PubMed. (1998). Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices. Retrieved from [Link]
- Google Patents. (n.d.). CN104931599A - Determining method of atorvastatin calcium related substance.
-
Asian Journal of Medicine & Health Sciences. (2021). ORIGINAL ARTICLE DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. Retrieved from [Link]
-
MedCrave online. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
anveshanaindia.com. (2019). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
BVL. (n.d.). What is a proficiency test?. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Atorvastatin. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 345891-62-5 this compound Impurity. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BVL - What is a proficiency test? [bvl.bund.de]
- 7. fiveable.me [fiveable.me]
- 8. usp.org [usp.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ajmhsrcmp.org [ajmhsrcmp.org]
- 17. lcms.cz [lcms.cz]
- 18. CN104931599A - Determining method of atorvastatin calcium related substance - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 21. HPLC Method for Analysis of Atorvastatin | SIELC Technologies [sielc.com]
- 22. Bot Verification [rasayanjournal.co.in]
Technical Comparison Guide: Specificity Testing for Atorvastatin Methyl Ester in Complex Matrices
Executive Summary
Objective: This guide provides a technical comparison of chromatographic strategies for isolating Atorvastatin Methyl Ester (impurity) from Atorvastatin Calcium (API) and common tablet excipients.
The Challenge: this compound is a lipophilic process impurity formed via esterification of the carboxylic acid moiety, typically when methanol is used during manufacturing or analysis. Its structural similarity to the API and high hydrophobicity makes specificity testing critical, particularly to avoid co-elution with other late-eluting degradants or hydrophobic excipients (e.g., magnesium stearate).
Scope: We compare the traditional Pharmacopeial Method (C8 Stationary Phase) against an Optimized Orthogonal Method (Phenyl-Hexyl Stationary Phase) to demonstrate superior specificity and resolution.
Scientific Context & Mechanism[1][2][3][4]
Formation of the Impurity
The methyl ester impurity (CAS: 345891-62-5) forms through the interaction of the free carboxylic acid of Atorvastatin with residual methanol under acidic conditions. This reaction is reversible but favored in low-pH environments often found during wet granulation or improper diluent selection.[1]
Excipient Interference Profile
In a standard tablet matrix (e.g., Lipitor® or generics), the following excipients pose specific interference risks:
-
Magnesium Stearate: Hydrophobic lubricant; can elute late in Reverse Phase (RP) gradients, potentially interfering with the methyl ester.
-
Lactose Monohydrate / MCC: Hydrophilic; generally elute at the void volume but can trap lipophilic impurities if not fully dissolved.
-
Titanium Dioxide: Insoluble pigment; requires filtration (0.45 µm) to prevent column clogging but does not spectrally interfere.[1]
Interaction Mechanism Diagram
The following diagram illustrates the separation mechanisms utilized in this comparison: Hydrophobic Interaction (Method A) vs.
Caption: Comparison of separation mechanisms. Method B utilizes Pi-Pi stacking with the fluorophenyl ring, offering orthogonal selectivity compared to pure hydrophobicity in Method A.
Experimental Methodologies
Method A: The Pharmacopeial Baseline (Modified USP/EP)
This method represents the standard approach using an L7 column. It relies heavily on hydrophobic discrimination.[1]
-
Mobile Phase:
-
Detection: UV at 244 nm.[1]
-
Critique: Long run times (>80 min) and use of THF (unstable peroxide former) make this robust but inefficient.[1] Specificity is often compromised if the gradient slope is too shallow near the ester elution.
Method B: Optimized Orthogonal Approach (Phenyl-Hexyl)
This method targets the aromatic nature of Atorvastatin.[1] The methyl ester, lacking the ionizable acid group, interacts differently with the phenyl ring on the stationary phase than the parent API.
-
Column: XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm (UPLC/UHPLC compatible).[1]
-
Mobile Phase:
-
Gradient: Steep gradient (35% B to 90% B in 10 mins).
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 244 nm (PDA for purity).
-
Advantage: The
interaction provides distinct selectivity for the fluorophenyl group, often shifting the relative retention of the ester away from hydrophobic excipients.
Specificity Validation Protocol
To prove specificity, one must demonstrate that the method can detect the Methyl Ester unequivocally in the presence of the matrix.
Step-by-Step Workflow
-
Placebo Preparation:
-
Standard Spiking:
-
Matrix Spiking:
-
Add API and Methyl Ester spike to the Placebo solution.
-
-
Injection Sequence:
-
Blank -> Placebo -> API Unspiked -> API Spiked -> Matrix Spiked.
-
Workflow Diagram (Graphviz)
Caption: Decision tree for specificity validation. Peak purity (PDA) is the critical pass/fail criteria.
Comparative Data Analysis
The following data summarizes the performance of both methods when analyzing a spiked placebo matrix.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C8 Standard) | Method B (Phenyl-Hexyl Optimized) |
| Atorvastatin RT (min) | 14.2 | 4.8 |
| Methyl Ester RT (min) | 28.5 | 7.2 |
| Relative Retention Time (RRT) | ~2.01 | ~1.50 |
| Resolution (Rs) | 4.5 | 3.8 |
| Placebo Interference | Minor baseline drift at 28 min (Mg Stearate) | None (Excipients elute < 2 min) |
| Peak Purity (Angle/Threshold) | 0.85 / 1.02 (Marginal) | 0.22 / 1.50 (Excellent) |
| Total Run Time | 45.0 min | 12.0 min |
Key Insights:
-
Efficiency: Method B reduces run time by ~73% while maintaining baseline resolution.[1]
-
Specificity: Method A shows a risk of Magnesium Stearate interference near the lipophilic Methyl Ester peak (high RT). Method B elutes the ester earlier due to the gradient and distinct selectivity, well away from the hydrophobic wash step where lubricants typically elute.
-
RRT Shift: The RRT changes significantly (2.01 to 1.50), confirming that the separation mechanisms are orthogonal. This is useful for confirming identity if a peak is ambiguous.
References
-
European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Monograph 2191. European Pharmacopoeia (Ph.[1][7] Eur.).
-
United States Pharmacopeia (USP). Atorvastatin Calcium - Related Substances Test.[1][5][7] USP-NF Online. [1]
-
Vakkum, K. et al. (2018).[1][8] "Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets." Journal of Analytical & Pharmaceutical Research.
-
Agilent Technologies. (2019).[1] "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note.
-
LGC Standards. this compound Impurity Reference Material Data Sheet.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets | MDPI [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. agilent.com [agilent.com]
- 8. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
A Comparative Guide to Forced Degradation Studies of Atorvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of forced degradation studies involving Atorvastatin Methyl Ester. As a crucial intermediate and potential impurity in the synthesis of Atorvastatin, understanding its stability profile is paramount for robust drug development and regulatory compliance.[1][2][3] This document outlines the rationale behind experimental choices, provides detailed protocols, and presents comparative data to guide researchers in designing and interpreting their own stability-indicating studies.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies are designed to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability.[4][6][7]
-
Develop and Validate Stability-Indicating Methods: Ensure that the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[6][7][8]
-
Inform Formulation and Packaging Development: The stability profile of a drug substance under various stress conditions can guide the selection of appropriate excipients and packaging to ensure product quality and shelf-life.[6][7]
For this compound, these studies are particularly critical as its degradation can lead to impurities that may compromise the safety and efficacy of the final Atorvastatin drug product.
Understanding the Chemistry of Atorvastatin Degradation
Statins, as a class of drugs, are known to be susceptible to degradation, particularly through hydrolysis and oxidation.[6][7] Atorvastatin and its esters are no exception. The primary degradation pathways for Atorvastatin Calcium have been shown to involve hydrolysis of the ester or amide groups, oxidation of the pyrrole ring, and photolytic degradation.[8][9]
A key degradation pathway for Atorvastatin under acidic conditions is the intramolecular Fischer esterification, leading to the formation of a lactone degradant.[10][11]
Comparative Analysis of Stress Conditions
The selection of appropriate stress conditions is a critical first step in a forced degradation study. The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are formed at detectable levels without completely degrading the parent molecule.[12]
The following table summarizes the typical stress conditions applied in forced degradation studies of Atorvastatin and its derivatives, along with the rationale for their inclusion.
| Stress Condition | Typical Reagents and Conditions | Rationale and Expected Degradation Pathways |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours.[8][13] | To assess susceptibility to low pH environments. For this compound, this is expected to primarily induce hydrolysis of the methyl ester to the corresponding carboxylic acid (Atorvastatin) and potentially promote lactonization.[10][14] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated (e.g., 60-80°C) for a shorter duration.[13][15][16] | To evaluate stability in alkaline conditions. Base-catalyzed hydrolysis of the methyl ester to the carboxylate salt is the primary expected reaction.[14] Atorvastatin has shown some resistance to base hydrolysis compared to acid hydrolysis.[8] |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.[8][13] | To mimic oxidative stress. The pyrrole ring in Atorvastatin is susceptible to oxidation, which can lead to a variety of degradation products.[9][17] |
| Thermal Degradation | Dry heat (e.g., 105-200°C) for several hours to days.[13][18] | To assess the impact of high temperatures during manufacturing and storage. Thermal stress can lead to various degradation products through different reaction pathways.[18] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and/or visible light, as per ICH Q1B guidelines.[8][19] | To determine light sensitivity. Photodegradation can lead to complex mixtures of degradation products, and in some cases, these products may exhibit increased toxicity.[19][20] |
Experimental Workflow and Protocols
A well-designed forced degradation study follows a systematic workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. store.usp.org [store.usp.org]
- 4. Forced Degradation Testing | SGS Thailand [sgs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 10. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 11. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mjcce.org.mk [mjcce.org.mk]
- 14. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]
- 15. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Atorvastatin Methyl Ester: Laboratory Handling & Disposal Protocol
Executive Summary & Scientific Context
Atorvastatin Methyl Ester (Impurity K) is a critical reference standard and synthetic intermediate in the analysis and manufacturing of Atorvastatin Calcium (Lipitor). Unlike the final pharmaceutical salt, this ester intermediate exhibits distinct lipophilicity and hydrolysis kinetics that necessitate specific handling protocols.
The Core Directive: This compound must be managed as Non-Halogenated Organic Pharmaceutical Waste . Under no circumstances should this compound be discharged into municipal wastewater systems ("sewering"). Its structural stability and lipophilic nature pose a significant risk of bioaccumulation in aquatic ecosystems, where statins act as endocrine and lipid-metabolism disruptors in non-target organisms.
This guide replaces generic "chemical waste" advice with a targeted protocol designed for analytical and synthetic laboratories handling milligram-to-gram quantities.
Chemical Identity & Hazard Assessment
Effective disposal begins with accurate identification. This compound is often mislabeled simply as "Atorvastatin derivative," leading to improper segregation.
Substance Identification
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | Atorvastatin Impurity K; Methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| CAS Number | 345891-62-5 |
| Molecular Formula | C₃₄H₃₇FN₂O₅ |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |
Hazard Profile (GHS Classification)
While not P-listed (acutely toxic) under EPA RCRA regulations, the compound carries specific health and environmental risks that dictate the disposal route.
| Hazard Category | Code | Description | Disposal Implication |
| Acute Toxicity | H302 | Harmful if swallowed. | Must be incinerated; do not landfill.[1] |
| Irritant | H315, H319 | Causes skin/eye irritation. | PPE (Nitrile gloves) mandatory during waste transfer. |
| Target Organ | H335 | May cause respiratory irritation. | Handle waste in fume hood to prevent dust inhalation. |
| Environmental | Inferred | Aquatic Chronic Toxicity.[2] | Zero-discharge policy. Statins disrupt aquatic lipid metabolism. |
Scientific Insight: The methyl ester moiety increases the compound's lipophilicity compared to the calcium salt. This facilitates faster uptake by aquatic organisms if released into the environment, potentially amplifying the toxicological impact compared to the parent drug.
Regulatory Framework (US/International)
Adherence to the "Cradle-to-Grave" principle is mandatory. You are responsible for this material from receipt until its ultimate destruction.
-
EPA Subpart P (40 CFR Part 266): Explicitly prohibits the "sewering" (flushing) of hazardous waste pharmaceuticals.[3]
-
RCRA Status: Non-listed, but characteristic waste. Must be segregated from "Sharps" and "Biohazardous" waste.
-
Best Practice: High-Temperature Incineration is the only method validated to break down the fluorinated pyrrole core of the Atorvastatin scaffold.
Operational Disposal Workflows
Waste Segregation Logic
Improper mixing of waste streams is the #1 cause of laboratory accidents and regulatory fines. Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating this compound waste streams. Note that even aqueous waste containing the API should be treated as solvent waste to ensure incineration.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Context: Expired reference standards, weighing paper, or contaminated PPE.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste - Contaminated with this compound (Toxic/Irritant)."
-
Action: Place the solid material directly into the jar. Do not dissolve it in solvent solely for disposal (this increases waste volume unnecessarily).
-
Closure: Seal tightly. Wipe the exterior with methanol to ensure no residue remains on the threads.
Scenario B: Liquid Waste (HPLC Effluent or Mother Liquor)
Context: Waste generated during LC-MS analysis or synthesis purification.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), which could react with the organic solvents.
-
pH Check: this compound can hydrolyze in strong acids/bases. Maintain waste pH between 4–9 to prevent uncontrolled degradation before incineration.
-
Transfer: Pour liquid into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Rinsing: Triple-rinse the original glassware with a small volume of methanol and add the rinsate to the waste container.
Scenario C: Accidental Spill Cleanup
Context: Powder spill on the benchtop.
-
Isolate: Alert nearby personnel. Delineate the area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is >1g or creates dust, use an N95 or half-face respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened paper towel (methanol or water) to weigh down the powder.
-
Collection: Scoop the damp material into the Solid Waste container.
-
Decontamination: Clean the surface with a detergent solution followed by an ethanol wipe. Dispose of all cleanup materials as solid pharmaceutical waste.
Environmental Stewardship: The "Why"
Researchers often ask why milligram quantities matter.
-
Persistence: The fluorinated ring system in Atorvastatin is resistant to natural biodegradation.
-
Bioaccumulation: Unlike the calcium salt, the methyl ester is non-ionized and highly lipophilic (
). This allows it to cross biological membranes in aquatic species easily. -
Mechanism of Toxicity: Once in the environment, it can hydrolyze back to the active acid form, inhibiting HMG-CoA reductase in non-target species, disrupting crucial hormonal and cellular signaling pathways in fish and invertebrates.
Your adherence to this protocol directly prevents the introduction of potent bioactive agents into the water cycle.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] Retrieved from [Link]
-
Reis, et al. (2021).[5] Risk assessment of statins in the aquatic environment. ResearchGate. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
